Product packaging for zinc;1H-imidazole(Cat. No.:CAS No. 17339-44-5)

zinc;1H-imidazole

Cat. No.: B102093
CAS No.: 17339-44-5
M. Wt: 133.5 g/mol
InChI Key: RWPLCNHEHBRLAK-UHFFFAOYSA-N
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Description

Overview of Coordination Compounds Involving Zinc and Imidazole (B134444) Ligands

Zinc, a d-block element with a filled d-orbital (d¹⁰), typically exists in the +2 oxidation state in its complexes. This electronic configuration precludes it from participating in redox reactions under normal biological conditions and results in a preference for tetrahedral or octahedral coordination geometries, which minimize electron pair repulsions. ontosight.ai Imidazole, a five-membered heterocyclic aromatic ring containing two nitrogen atoms, is a versatile ligand. researchgate.net One nitrogen atom is pyridine-like and readily donates its lone pair of electrons to a metal ion, while the other is pyrrole-like and can be deprotonated to form an imidazolate anion, which can act as a bridging ligand. researchgate.netekb.eg

The coordination between zinc(II) ions and imidazole ligands gives rise to a diverse array of compounds with varying structures and properties. iucr.org The simplest of these involve a central zinc ion coordinated to one or more imidazole molecules. For instance, complexes with the general formula [Zn(Im)₂X₂], where Im is imidazole and X is a halide, have been synthesized and characterized, typically exhibiting a distorted tetrahedral geometry. nih.gov The number of imidazole ligands can vary, leading to species such as [Zn(Im)n]²⁺ where n can range from 1 to 6. nih.govnih.gov The coordination environment is influenced by factors such as the solvent system and the presence of other coordinating anions. tandfonline.com

The versatility of the imidazole ligand is further expanded through the use of its derivatives. Substitution on the imidazole ring, for example with methyl or phenyl groups, can influence the electronic and steric properties of the resulting complexes. acs.orgresearchgate.net Furthermore, ligands incorporating multiple imidazole units, such as bis(imidazole) ligands, can lead to the formation of polynuclear or polymeric structures. rsc.org These complex architectures can create unique cavities and channels, a key feature of materials like Zeolitic Imidazolate Frameworks (ZIFs). researchgate.netnih.gov

The characterization of these zinc-imidazole coordination compounds relies on a suite of analytical techniques. Single-crystal X-ray diffraction is paramount for determining the precise three-dimensional structure, including bond lengths and angles. nih.govnih.govmdpi.com Spectroscopic methods such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy provide valuable information about the bonding and solution-state structure of the complexes. iucr.orgnih.govmdpi.com

Historical Context of Academic Inquiry into Zinc-Imidazole Systems

The study of zinc-imidazole coordination chemistry has a rich history intertwined with the development of bioinorganic chemistry and materials science. Early interest in these systems was spurred by the discovery of the zinc-imidazole motif in the active sites of numerous metalloenzymes. The realization that the amino acid histidine, with its imidazole side chain, plays a crucial role in coordinating zinc in enzymes like carbonic anhydrase and carboxypeptidase A, prompted chemists to synthesize and study simpler model compounds to understand the structure-function relationships in these biological systems. ontosight.ainih.govrsc.org These early studies laid the groundwork for understanding the fundamental coordination principles, including preferred geometries and the nature of the zinc-nitrogen bond.

A significant milestone in the field was the development of detailed spectroscopic and crystallographic techniques, which allowed for the precise characterization of these complexes. This enabled researchers to correlate structural features with reactivity, providing insights into the catalytic mechanisms of zinc-containing enzymes. acs.org For instance, studies on model compounds helped to elucidate how the coordination environment of the zinc ion influences the acidity of a coordinated water molecule, a key step in many hydrolytic enzymatic reactions. rsc.orgresearchgate.net

The latter half of the 20th century and the beginning of the 21st century saw an expansion of research beyond biological models. The focus broadened to include the synthesis of novel zinc-imidazole complexes with interesting photophysical and material properties. mdpi.com A pivotal development in recent years has been the emergence of Zeolitic Imidazolate Frameworks (ZIFs), a subclass of metal-organic frameworks (MOFs). researchgate.net The discovery that zinc ions linked by imidazolate bridges could form robust, porous materials with zeolite-like topologies opened up a new era of research. This has led to an explosion of studies exploring the synthesis, properties, and applications of ZIFs in areas such as gas storage, separation, and catalysis. nih.govacs.org Theoretical and computational methods have also become increasingly important, providing a deeper understanding of the bonding, stability, and electronic structure of zinc-imidazole complexes. nih.govnih.govacs.org

Significance of Zinc-Imidazole Motifs in Chemical Science

The zinc-imidazole motif is of profound significance across various domains of chemical science, from understanding fundamental biological processes to designing advanced materials. ontosight.aiiucr.org

In Bioinorganic Chemistry: The prevalence of the zinc-histidine linkage in metalloenzymes underscores its biological importance. ontosight.ainih.gov Zinc ions in these enzymes often act as Lewis acids, activating substrate molecules for reaction. rsc.org The imidazole side chains of histidine residues are perfectly suited to position the zinc ion within the active site and modulate its reactivity. nih.gov The study of synthetic zinc-imidazole complexes as models for these enzyme active sites has been instrumental in unraveling the mechanisms of important biological reactions, such as the hydration of carbon dioxide by carbonic anhydrase. acs.org

In Catalysis: Beyond mimicking biological systems, zinc-imidazole complexes themselves have emerged as effective catalysts for a range of organic transformations. rsc.orgresearchgate.net For example, bis(imidazole)/zinc complexes have shown high activity in transesterification reactions, which are important in the synthesis of valuable monomers and in chemoselective transformations. rsc.org The tunability of the ligand environment allows for the design of catalysts with specific activities and selectivities. Furthermore, heterogeneous catalysts based on zinc and imidazole supported on materials like polystyrene have been developed, offering the advantage of easy recovery and recyclability. researchgate.net

In Materials Science: The ability of zinc and imidazole-based ligands to form extended, porous networks has led to the development of a significant class of materials known as Zeolitic Imidazolate Frameworks (ZIFs). researchgate.netnih.gov These materials exhibit high thermal and chemical stability, large surface areas, and tunable pore sizes, making them highly attractive for applications in gas storage and separation. acs.org The nature of the zinc-imidazole coordination bond influences the electronic properties of these materials, which can be further modified by ligand substitution. acs.org Additionally, zinc-imidazole complexes have been investigated for their fluorescent properties, with potential applications in sensing and optoelectronics. mdpi.comnih.gov

The table below summarizes some of the key areas where zinc-imidazole motifs are significant:

Field of StudySignificance of Zinc-Imidazole MotifKey Examples
Bioinorganic Chemistry Essential component of active sites in metalloenzymes. ontosight.ainih.govCarbonic anhydrase, Carboxypeptidase A
Catalysis Active and selective catalysts for organic reactions. rsc.orgresearchgate.netTransesterification, Hydrolysis
Materials Science Building blocks for porous materials (ZIFs) and fluorescent compounds. researchgate.netmdpi.comGas storage, Separation, Sensors

Scope and Objectives of Current Research Trends

Current academic research on zinc-imidazole coordination chemistry is vibrant and multifaceted, driven by the quest for new materials with tailored properties and a deeper understanding of fundamental chemical processes. Several key trends can be identified.

A major focus remains on the development of novel Zeolitic Imidazolate Frameworks (ZIFs) and other coordination polymers. researchgate.netekb.eg Researchers are exploring new imidazole-based ligands and synthetic strategies to create ZIFs with unprecedented topologies, pore architectures, and functionalities. researchgate.net The objective is to design materials with enhanced performance in applications such as carbon capture, gas separation, and catalysis. rsc.org This includes investigating the influence of ligand functionalization on the framework's properties. acs.org

The exploration of the catalytic applications of zinc-imidazole complexes continues to be a fertile area of research. rsc.orgresearchgate.net Current efforts are directed towards designing highly efficient and selective catalysts for a broader range of organic transformations. rsc.org There is a growing emphasis on developing sustainable catalytic systems, including recyclable heterogeneous catalysts. researchgate.net In silico studies, using computational methods like Density Functional Theory (DFT), are increasingly being employed to predict catalytic activity and elucidate reaction mechanisms, guiding the rational design of new catalysts. nih.govacs.org

Another significant trend is the investigation of the photophysical properties of zinc-imidazole complexes for applications in optoelectronics and sensing. mdpi.comnih.gov Researchers are synthesizing novel fluorescent complexes and studying the relationship between their structure and luminescent properties. mdpi.com The goal is to develop sensitive and selective chemical sensors for various analytes and to create new materials for use in devices like organic light-emitting diodes (OLEDs).

Furthermore, there is ongoing interest in the bioinorganic chemistry of zinc-imidazole systems. ontosight.ainih.gov While much is known about the role of zinc in enzymes, researchers continue to use model compounds to probe subtle aspects of their structure and function. rsc.org This includes studying the influence of the coordination environment on the reactivity of the zinc center and its interaction with substrates. nih.gov

The table below highlights some of the current research trends and their objectives:

Research TrendObjectives
Novel ZIFs and Coordination Polymers - Synthesize new frameworks with unique topologies and pore structures. - Enhance performance in gas storage, separation, and catalysis. researchgate.netrsc.org
Advanced Catalysis - Design highly efficient and selective catalysts for a wider range of reactions. - Develop sustainable and recyclable catalytic systems. researchgate.netrsc.org
Photophysical Properties and Sensing - Develop new fluorescent materials for sensors and optoelectronic devices. - Understand structure-property relationships in luminescent complexes. mdpi.comnih.gov
Bioinorganic and Mechanistic Studies - Elucidate the detailed mechanisms of zinc-containing enzymes. - Understand the subtle influences of the coordination environment on reactivity. nih.govrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4N2Zn+2 B102093 zinc;1H-imidazole CAS No. 17339-44-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

zinc;1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2.Zn/c1-2-5-3-4-1;/h1-3H,(H,4,5);/q;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPLCNHEHBRLAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN1.[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2Zn+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624147
Record name zinc;1H-imidazole
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Molecular Weight

133.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17339-44-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name zinc;1H-imidazole
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Synthesis Methodologies for Zinc Imidazole Complexes

Solution-Phase Synthesis Approaches

The formation of zinc-imidazole complexes in the solution phase is a widely practiced approach, offering versatility through different temperature and pressure regimes.

Room Temperature Reactions

The synthesis of zinc-imidazole complexes at ambient temperatures presents an accessible and energy-efficient method. This approach typically involves the direct combination of a zinc(II) salt and an imidazole-based ligand in a suitable solvent.

For instance, novel zinc(II) complexes have been prepared by reacting 2-isopropylimidazole (B115234) with zinc(II) formate (B1220265) in toluene (B28343) at room temperature. scirp.org The mixture is stirred overnight, leading to the precipitation of the product. scirp.org Similarly, six new Zn(II) complexes with indole-imidazole hybrid ligands were synthesized by reacting ZnCl₂ with the respective ligand in a 1:2 molar ratio in methanol (B129727) at room temperature. nih.gov Another example involves the reaction of 1,10-phenanthroline-5,6-dione (B1662461) with various aldehydes and ammonium (B1175870) acetate (B1210297) to form imidazo[4,5-f] Current time information in Bangalore, IN.tandfonline.comphenanthroline ligands. These ligands are then reacted with ZnCl₂ in a THF-MeOH solvent mixture and stirred for 24 hours at room temperature to yield the final zinc complexes. derpharmachemica.com The formation of Zeolitic Imidazolate Framework-8 (ZIF-8) nanoparticles can also be achieved at room temperature by mixing a solution of 2-methylimidazole (B133640) with a solution of zinc nitrate (B79036) hexahydrate in solvents like methanol or deionized water and stirring for 20 hours. meddocsonline.org

Table 1: Examples of Room Temperature Synthesis of Zinc-Imidazole Complexes

Zinc Salt Ligand Solvent Reaction Time Product Reference
Zinc(II) formate dihydrate 2-isopropylimidazole Toluene Overnight [Zn(L)₂(OOCH)₂] and Zn(L)₃(OCHO)]·H₂O scirp.org
Zinc chloride (ZnCl₂) Indole-imidazole hybrids Methanol Not Specified [Zn(InIm)₂Cl₂], [Zn(InMeIm)₂Cl₂], etc. nih.gov
Zinc chloride (ZnCl₂) Imidazo[4,5-f] Current time information in Bangalore, IN.tandfonline.com phenanthroline derivatives THF-MeOH (1:1) 24 hours [Zn(L)₂Cl₂] type complexes derpharmachemica.com
Zinc nitrate hexahydrate 2-methylimidazole Methanol or Deionized Water 20 hours ZIF-8 nanoparticles meddocsonline.org

Reflux Synthesis Techniques

Reflux synthesis is employed to increase reaction rates and drive reactions to completion by heating the mixture at the solvent's boiling point. This method is common for the synthesis of zinc-imidazole complexes where room temperature reactions are too slow or inefficient.

An acid-catalyzed synthesis of ZIF-zni (a type of zeolitic imidazolate framework) involves heating imidazole (B134444) and zinc oxide under reflux in a dilute acetic acid solution for 20 minutes. researchgate.net In another study, novel fluorescent tetrahedral zinc(II) complexes were prepared by reacting one equivalent of ZnCl₂ with two equivalents of 4-phenyl-1-octyl-1H-imidazole based ligands in methanol. The mixture was heated under reflux for 24 hours to afford the solid complex. mdpi.com Similarly, the synthesis of other zinc(II) complexes has been achieved by refluxing a mixture of a zinc(II) salt, such as anhydrous zinc chloride, with ligands like 1,4-dihydroquinoxaline-2,3-dione and hydroquinone (B1673460) in ethanol (B145695) for 4 hours. ajol.info

Table 2: Examples of Reflux Synthesis of Zinc-Imidazole Complexes

Zinc Salt Ligand Solvent Reaction Time Temperature Product Reference
Zinc oxide Imidazole Dilute acetic acid 20 minutes Reflux ZIF-zni crystals researchgate.net
Zinc chloride (ZnCl₂) 4-phenyl-1-octyl-1H-imidazole derivatives Methanol 24 hours Reflux ZnCl₂(ImL1)₂ and ZnCl₂(ImL2)₂ mdpi.com
Zinc chloride (ZnCl₂) 1,4-dihydroquinoxaline-2,3-dione and hydroquinone Ethanol 4 hours Reflux Macrocyclic Zn(II) complex ajol.info

Solvothermal Synthesis Methods

Solvothermal synthesis, including the specific use of water as a solvent (hydrothermal synthesis), involves heating the reactants in a sealed vessel above the solvent's boiling point, leading to increased pressure. This technique is particularly useful for producing crystalline materials like metal-organic frameworks (MOFs).

For example, a zinc-imidazole coordination polymer (Zn-Im CP) was synthesized hydrothermally by heating a mixture of zinc acetate and imidazole in distilled water at 70°C in a sealed reactor. ekb.eg Another study reports the hydrothermal synthesis of a new zinc coordination polymer by heating a mixture of Zn(NO₃)₂·6H₂O, 2,6-bis(imidazole-1-yl)pyridine (2,6-bip), and terephthalic acid in water under basic conditions. acs.org In a different approach, a new complex, [Zn(5-Br-ip)(1,2-Bie)]n, was prepared via hydrothermal reaction of 5-bromoisophthalic acid (5-Br-ipH₂), 1,2-bis(imidazole)ethane (1,2-Bie), and Zn(OAc)₂·6H₂O in water at 140°C for 3 days. tandfonline.com The choice of solvent can also influence the final structure; a solvothermal synthesis using the same reactants as the hydrothermal method for the 2,6-bip complex but in DMF instead of water yielded a non-interpenetrating network, demonstrating the role of the solvent in directing the framework architecture. acs.org

Table 3: Examples of Solvothermal/Hydrothermal Synthesis of Zinc-Imidazole Complexes

Zinc Salt Ligands Solvent Temperature Time Product Reference
Zinc acetate dihydrate Imidazole Distilled Water 70°C ~2 hours Zn-Im CP crystals ekb.eg
Zn(NO₃)₂·6H₂O 2,6-bis(imidazole-1-yl)pyridine, Terephthalic acid Water (basic) Not specified Not specified [Zn(1,4-bdc)(2,6-bip)·2H₂O]n acs.org
Zn(OAc)₂·6H₂O 5-bromoisophthalic acid, 1,2-bis(imidazole)ethane Water 140°C 3 days [Zn(5-Br-ip)(1,2-Bie)]n tandfonline.com
Zn(NO₃)₂·6H₂O 2,6-bis(imidazole-1-yl)pyridine, Terephthalic acid DMF Not specified Not specified [Zn(1,4-bdc)(2,6-bip)·DMF]n acs.org

Ligand Design and Polyimidazole Systems

The properties and structure of zinc-imidazole complexes are heavily influenced by the design of the imidazole-containing ligands. Synthesizing modified monosubstituted and polyimidazole ligands allows for fine-tuning of the resulting metal complexes.

Synthesis of Monosubstituted Imidazole Ligands

The synthesis of monosubstituted imidazole ligands often involves multi-step reactions to introduce specific functional groups onto the imidazole ring. These functionalized ligands can then be used to create zinc complexes with desired properties.

One synthetic route starts with commercially available 4-(4-bromophenyl)-1H-imidazole, which is first alkylated with 1-bromooctane (B94149) in the presence of a phase-transfer catalyst to yield 4-(4-bromophenyl)-1-octyl-1H-imidazole. mdpi.com This intermediate then undergoes a Suzuki coupling reaction with various boronic acid derivatives to attach different aryl groups, resulting in ligands like 4'-(1-octyl-1H-imidazol-4-yl)-N,N-diphenyl-[1,1'-biphenyl]-4-yl)-4-amine. mdpi.com Another approach involves the synthesis of indole-imidazole hybrid ligands, where 3-((1H-imidazol-1-yl)methyl)-1H-indole and its derivatives are prepared to coordinate with Zn(II) ions. nih.gov

Preparation of Polyimidazole Ligands

Polyimidazole ligands, which contain multiple imidazole units, are crucial for constructing multi-dimensional coordination polymers and frameworks. Their synthesis is a key step in accessing more complex zinc-imidazole structures.

Flexible bis(imidazole) ligands are often prepared to bridge metal centers. For example, 1,2-bis(imidazole)ethane is a common ligand used in the hydrothermal synthesis of 3D interpenetrating networks with zinc(II). tandfonline.com More rigid polyimidazole ligands can also be designed. The ligand 2,6-bis(imidazole-1-yl)pyridine (2,6-bip) is prepared and used in combination with benzenecarboxylate ligands to create novel zinc coordination polymers with varied topologies. acs.org The synthesis of hexadentate polyimidazole ligands has also been reported, where 4-substituted imidazoles are first prepared and then assembled into a larger ligand framework, which can then be complexed with zinc ions. nih.gov

Design of N,N,O and Other Multifunctional Azole-Containing Carboxylic Acid Ligands

The construction of advanced zinc-imidazole structures is highly dependent on the rational design of organic ligands. Azole-containing carboxylic acids are particularly favored as multifunctional ligands because they offer a variety of coordination sites through both the nitrogen atoms of the azole ring and the oxygen atoms of the carboxylate group. dntb.gov.uaresearchgate.netmdpi.com This multifunctionality allows for the creation of diverse metal-organic coordination networks (MOCNs) with structures ranging from simple isolated complexes to complex one-, two-, and three-dimensional polymers. researchgate.netmdpi.com

A significant area of focus is the development of N,N,O-tridentate ligands, which can facially coordinate to a metal center, mimicking the active sites of many zinc-containing enzymes, such as the 2-His-1-carboxylate facial triad (B1167595). researchgate.netd-nb.info The design of these biomimetic ligands often involves creating sterically demanding molecules to control the coordination environment of the zinc ion. researchgate.net For instance, ligands like 3,3-bis(1-alkylimidazol-2-yl)propionates have been synthesized to model the N,N,O coordination found in biological systems. d-nb.infodntb.gov.ua The coordination of these ligands to zinc can result in various structures, including mononuclear complexes and polymeric chains, depending on the ligand-to-metal ratio and reaction conditions. d-nb.info

Researchers have synthesized and characterized a range of zinc complexes using asymmetrical N,N,O-tridentate ligands derived from binaphthyl diamine and other precursors. rsc.orgresearchgate.net X-ray diffraction analysis of these complexes often reveals mononuclear structures with the zinc atom in a distorted octahedral or tetrahedral geometry. rsc.orgresearchgate.net The specific coordination mode of the ligand—whether it acts as a bidentate or tridentate donor—can be influenced by factors such as the presence of other coordinating species. psu.edu The versatility of these ligands is further demonstrated by the variety of architectures they can form, including sheet structures and three-dimensional frameworks, when combined with other bridging ligands. publish.csiro.au

Ligand TypeDescriptionResulting Zinc Complex GeometryReference
Azole-Containing Carboxylic AcidsMultifunctional ligands with N-donors (azole ring) and O-donors (carboxylate group).Can form 0D, 1D, 2D, and 3D coordination polymers. researchgate.netmdpi.com
3,3-bis(1-alkylimidazol-2-yl)propionatesBiomimetic N,N,O-tridentate ligands designed to mimic enzyme active sites.Mononuclear complexes or polymeric chains depending on stoichiometry. d-nb.info
Asymmetrical N,N,O-Tridentate LigandsLigands prepared from precursors like binaphthyl diamine or salicylaldehyde (B1680747) and 2-aminobenzimidazole.Distorted octahedral or tetrahedral mononuclear complexes. rsc.orgresearchgate.net
2-p-methoxyphenyl-1H-imidazole-4,5-dicarboxylic acidAn imidazole dicarboxylate ligand used in solvothermal synthesis.Forms 3D frameworks with other metals; used to create sheet-like structures with zinc. publish.csiro.au

Integration of Specific Functional Groups for Tailored Properties

The properties of zinc-imidazole complexes can be precisely tailored by integrating specific functional groups into the organic ligands. google.com This functionalization is a key strategy for developing materials with desired characteristics, such as specific catalytic activity, photoluminescence, or sensing capabilities. rsc.orgscirp.org

For example, the introduction of fluorescent moieties like phenylcarbazole or triphenylamine (B166846) onto an imidazole-based ligand can yield zinc(II) complexes with notable photophysical properties. mdpi.com Similarly, ligands incorporating pyridyl groups can be used to construct fluorescent metal-organic frameworks (MOFs) that act as sensors for metal ions like Fe³⁺ or anions like Cr₂O₇²⁻ through a fluorescence quenching mechanism. scirp.org The sensing mechanism often involves competitive absorption of light energy or resonance energy transfer between the MOF and the analyte. scirp.org

The catalytic properties of these materials can also be engineered. Zinc complexes synthesized with pyrazole- and dicarboxylate-containing ligands have shown potential as catalysts in the oxidation of cyclohexane. rsc.org Furthermore, the photocatalytic performance of a simple zinc-imidazole coordination polymer can be modified by doping. For instance, treating a hydrothermally synthesized zinc-imidazole polymer with a sulfide (B99878) solution introduces sulfur into the structure, altering its electronic properties and enhancing its ability to degrade ionic dyes under visible light. nih.gov

The table below summarizes examples of functional groups and their impact on the properties of the resulting zinc-imidazole materials.

Functional Group/ModificationLigand/Material SystemTailored PropertyMechanism/ApplicationReference
Phenylcarbazole, Triphenylamine4-Phenyl-1-octyl-1H-imidazoleFluorescenceCreates photoluminescent zinc(II) complexes. mdpi.com
Pyridyl, BenzotriazolePyridyl-tetrazole, Benzotriazole-5-carboxylic acidFluorescence SensingDetection of metal ions (Fe³⁺) and anions (MnO₄⁻, Cr₂O₇²⁻) via quenching. scirp.org
Dicarboxylic Acids2,6-di(pyrazolyl)pyridineCatalysisOxidation of cyclohexane. rsc.org
Sulfur DopingZinc-Imidazole Coordination PolymerPhotocatalysisEnhances degradation of ionic dyes under visible light. nih.gov
Schiff Base GroupZeolitic Imidazolate Framework-90 (ZIF-90)Fluorescence SensingPost-synthetic modification creates a "turn-on" sensor for OCl⁻. scirp.org

Biomimetic Mineralization Strategies for Zinc-Imidazole Materials

Biomimetic mineralization has emerged as a powerful and environmentally friendly strategy for the synthesis of zinc-imidazole materials, particularly zeolitic imidazolate frameworks (ZIFs). acs.orgresearchgate.net This approach mimics natural biomineralization processes by using biomolecules to direct the nucleation and growth of crystalline materials under mild, aqueous conditions. acs.orgnsrrc.org.tw This method is especially valuable for encapsulating sensitive biological macromolecules, such as enzymes, within the porous framework, protecting them from degradation while preserving their activity. researchgate.netfrontiersin.org

A key example is the synthesis of ZIF-8, which is constructed from zinc ions and 2-methylimidazole. researchgate.net Studies combining in-situ X-ray scattering with simulations have revealed the detailed mechanism of ZIF-8 formation in water. The process begins when imidazole ligands replace water in the zinc coordination sphere, triggering proton transfer and leading to the assembly of amorphous zinc-imidazole clusters. acs.orgnsrrc.org.tw These amorphous nuclei then transform into crystalline structures, a process whose kinetics are governed by a specific energy barrier. acs.orgnsrrc.org.tw

Biomolecules can be introduced during this process to influence the final product. For instance, lysozyme (B549824) can be used as a template, where its surface strongly bonds metal ions, promoting the nucleation and growth of materials like bone-like hydroxyapatite (B223615) on the surface of ZIF-8 nanocrystals. researchgate.netnih.gov This creates composite materials with enhanced stability and pH-responsive properties. researchgate.netnih.gov Similarly, enzymes like superoxide (B77818) dismutase (SOD) can be encapsulated within ZIF-8 during its synthesis. frontiersin.org This "biomimetic mineralization" approach embeds the enzyme within the growing framework, enhancing its stability over a wider range of temperatures and solvent conditions. frontiersin.org The presence and concentration of these biomolecules can also influence the shape and encapsulation efficiency of the final biomolecule-MOF composite. acs.orgnsrrc.org.tw

BiomoleculeZinc-Imidazole MaterialStrategy/PurposeOutcomeReference
Lysozyme (Lys)ZIF-8In situ mineralization on the surface of pre-formed ZIF-8 nanocrystals.Formation of HAp@Lys/ZIF-8 composites with improved stability and pH-responsiveness. researchgate.netnih.gov
Pepsin, LysozymeZIF-8Present during the aqueous synthesis of ZIF-8.Influences the shape and encapsulation efficiency of the resulting biomolecule-MOF composite. acs.orgnsrrc.org.tw
Superoxide Dismutase (SOD)ZIF-8Encapsulation via biomimetic mineralization.SOD@ZIF-8 composites with enhanced enzyme stability, used as an intracellular ROS scavenger. frontiersin.org

Controlled Assembly Techniques for Zinc-Imidazole Architectures

The rational design and synthesis of zinc-imidazole materials with specific architectures require precise control over the self-assembly process. Various techniques have been developed to direct the formation of desired structures, from one-dimensional chains to complex hierarchical frameworks. researchgate.netasianpubs.orgresearchgate.net

Hydrothermal and solvothermal synthesis are widely used methods where the choice of solvent can have a profound effect on the final structure. acs.orgresearchgate.net For example, reacting zinc nitrate, 2,6-bis(imidazole-1-yl)pyridine, and terephthalic acid under hydrothermal conditions (in water) yields a 2D network with twofold interpenetration. acs.org In contrast, using the same reactants in a solvothermal reaction with DMF as the solvent produces a non-interpenetrating 2D network, demonstrating the critical role of guest solvents in controlling structural entanglement. acs.org

The pH of the reaction mixture is another crucial control variable. acs.orgnih.gov The assembly of zinc-based MOFs with in-situ formed pyridyl-tetrazole ligands can be directed to form different structures by tuning the initial pH. acs.orgnih.gov Acidic conditions (pH ≈ 4) favor a 3D framework, whereas alkaline environments (pH 7.5–11.0) promote the formation of a 2D layered structure. acs.orgnih.gov This control is attributed to the changing nature of the solvated zinc species (e.g., [Zn(H₂O)₆]²⁺ vs. Zn(OH)⁺) at different pH values, which alters the available coordination geometries. acs.orgnih.gov

Beyond solution-based methods, mechanochemical synthesis offers a solvent-free route for the controlled assembly of complex architectures. rsc.org Other strategies include using complementary ligands to build novel topologies. For instance, a hierarchical, nest-like ZIF architecture with GIS topology was synthesized solvothermally using a mix of 2-ethylimidazole (B144533) and 5,6-dimethylbenzimidazole (B1208971) as ligands in a methanol/aqueous ammonia (B1221849) solvent system. researchgate.net The use of biologically important molecules like histidine, which contains an imidazole group, can also serve as a bridging ligand to construct infinite two-dimensional arrays under controlled hydrothermal conditions. csulb.edu

TechniqueKey Control Parameter(s)Example SystemResulting ArchitectureReference
Hydrothermal/Solvothermal SynthesisSolvent (Water vs. DMF)Zn(II) + 2,6-bis(imidazole-1-yl)pyridine + terephthalic acidInterpenetrated 2D network (water) vs. non-interpenetrated 2D network (DMF). acs.org
pH ControlInitial pH of reaction mixtureZn(II) + 3-cyanopyridine (B1664610) + NaN₃ (in situ ligand formation)3D MOF at pH ≈ 4; 2D MOF at pH 7.5–11.0. acs.orgnih.gov
Mixed-Ligand SynthesisComplementary imidazole ligands (e.g., eIm, dmbIm)Zn(II) + 2-ethylimidazole (eIm) + 5,6-dimethylbenzimidazole (dmbIm)Hierarchical and nest-like ZIF-GIS architecture. researchgate.net
Biomolecule as Bridging LigandUse of zwitterionic histidineZn(II) + Histidine + H₃PO₃Infinite 2D arrays of zinc phosphite (B83602) linked by bridging histidine. csulb.edu
Mechanochemical AssemblySolid-state grindingZinc powder + ligandsControlled self-assembly into complex architectures without solvent. rsc.org

Compound Names

Abbreviation / Trivial NameFull Chemical Name
ZIF-8Zeolitic Imidazolate Framework-8 (specifically, from zinc and 2-methylimidazole)
ZIF-90Zeolitic Imidazolate Framework-90
ZIF-GISZeolitic Imidazolate Framework with GIS topology
HApHydroxyapatite
SODSuperoxide Dismutase
LysLysozyme
DMFDimethylformamide
ImL14-(1-octyl-1H-imidazol-4-yl)-N,N-diphenyl-[1,1-biphenyl]-4-yl)-4-amine
ImL29-(4-(1-octyl-1H-imidazol-4-yl)-[1,1-biphenyl]-4-yl)-9H-carbazole
eIm2-ethylimidazole
dmbIm5,6-dimethylbenzimidazole

Structural Elucidation and Advanced Characterization of Zinc Imidazole Compounds

X-ray Diffraction Studies

X-ray diffraction (XRD) is an indispensable tool for determining the atomic and molecular structure of a crystal. In the study of zinc-imidazole compounds, both single-crystal and powder XRD techniques provide critical insights into their three-dimensional arrangements, crystal packing, and phase purity.

Single-crystal X-ray diffraction stands as the definitive method for the precise determination of a compound's molecular structure. This technique has been extensively applied to various zinc-imidazole complexes, revealing detailed information about their atomic arrangement, bond lengths, and bond angles. For instance, the molecular structures of novel zinc(II) coordination compounds with imidazole (B134444) and 2-methylimidazole (B133640), such as [ZnX₂(Im)₂] (where X = Cl, Br, I), have been determined using this method. nih.gov The analysis provides unambiguous evidence of the coordination environment around the zinc center and the connectivity of the imidazole ligands. nih.gov

In more complex systems, like zeolitic imidazolate frameworks (ZIFs), single-crystal XRD has been used to study structural changes under different conditions. A high-pressure single-crystal X-ray diffraction study on a zinc-imidazolate framework, [Zn₂(C₃H₃N₂)₄]n, revealed a pressure-induced phase transition, demonstrating the technique's power in probing the dynamic behavior of these materials. acs.org The successful refinement of crystal structures from single-crystal data provides the foundational data for understanding all other chemical and physical properties. acs.org

Powder X-ray diffraction (PXRD) is a crucial technique for the characterization of polycrystalline materials. It is widely used for phase identification, assessment of sample purity, and determination of unit cell parameters for bulk zinc-imidazole materials. acs.orgmeddocsonline.org The PXRD pattern of a crystalline material is a unique fingerprint, allowing for comparison with reference patterns from databases or simulated patterns from single-crystal data.

A high-resolution reference X-ray powder diffraction pattern for the well-known zeolitic imidazolate framework, ZIF-8 (bis(2-methylimidazolyl)-zinc), was determined using synchrotron diffraction data. cambridge.orgnist.gov Such reference patterns are essential for the routine characterization of newly synthesized batches of ZIF-8, ensuring phase purity and crystallinity. researchgate.netacs.org PXRD is also instrumental in monitoring structural transitions, such as those occurring during the dehydration of hydrated zinc-imidazole phases, where significant changes in the diffraction pattern indicate a transformation. acs.org

The analysis of diffraction data, from both single-crystal and powder methods, allows for the determination of the crystal system and space group of a compound. This information describes the symmetry of the crystal lattice. Zinc-imidazole compounds have been found to crystallize in a variety of crystal systems.

For example, the as-synthesized zinc-imidazolate framework [Zn₂(C₃H₃N₂)₄]n crystallizes in the tetragonal space group I4₁cd. acs.org Upon applying pressure, it undergoes a phase transition but remains in the tetragonal system, changing to the I4₁ space group. acs.org Another example, ZIF-yqt hydrate, crystallizes in a C-centered monoclinic unit cell with the space group C2/c. acs.org The highly porous and widely studied ZIF-8 is known to be cubic, belonging to the I-43m space group. cambridge.orgnist.gov

Table 1: Crystallographic Data for Selected Zinc-Imidazole Compounds

Compound Formula Crystal System Space Group Reference
ZIF-8 C₈H₁₀N₄Zn Cubic I-43m cambridge.orgnist.gov
ZIF-yqt hydrate Zn₃(mim)₅ClH₂O·xH₂O Monoclinic C2/c acs.org
α-phase ZnIm [Zn₂(C₃H₃N₂)₄]n Tetragonal I4₁cd acs.org
β-phase ZnIm [Zn₂(C₃H₃N₂)₄]n Tetragonal I4₁ acs.org

A primary outcome of X-ray diffraction studies is the detailed description of the coordination environment around the metal center. In the vast majority of zinc-imidazole compounds, the zinc(II) ion exhibits a tetrahedral coordination geometry. nih.govcore.ac.uk It is typically coordinated by four nitrogen atoms from four different imidazole ligands, as seen in many ZIF structures, or by a combination of nitrogen atoms from imidazole and other ligands, such as halides. nih.govcore.ac.uk

The Zn-N bond distances in these tetrahedral complexes are typically in the range of 1.99 Å to 2.15 Å. acs.orgcore.ac.uk For example, in one complex, the Zn-N bond distance was reported as 1.989(4) Å. core.ac.uk In another, two distinct tetrahedrally coordinated zinc sites were observed, with Zn-N bond lengths ranging from 1.899(9) Å to 2.149(8) Å. acs.org The N-Zn-N bond angles in these structures deviate slightly from the ideal tetrahedral angle of 109.5° to accommodate the steric requirements of the ligands, with reported values such as 97.7(2)°. core.ac.uk These precise measurements of bond parameters are critical for computational modeling and for understanding the stability and reactivity of the coordination complex. chalmers.se

Table 2: Selected Bond Parameters for Tetrahedral Zinc-Imidazole Complexes

Compound Feature Bond Bond Length (Å) Bond Angle (°) Reference
ZnN₄ coordination Zn-N 1.989(4) - core.ac.uk
ZnN₄ coordination N-Zn-N - 97.7(2) core.ac.uk
Zn site 1 (ZIF-yqt hydrate) Zn-N 1.899(9) - 2.048(6) - acs.org
Zn site 2 (ZIF-yqt hydrate) Zn-N 2.028(4) - 2.149(8) - acs.org
ZnN₂I₂ coordination Zn-N 2.053(2) - core.ac.uk

Spectroscopic Investigations

Spectroscopic techniques provide complementary information to diffraction methods, probing the vibrational properties of molecules and confirming the presence of specific functional groups.

Infrared (IR) spectroscopy is a powerful tool for the vibrational analysis of zinc-imidazole compounds. tandfonline.com The technique is particularly useful for confirming the coordination of the imidazole ligand to the zinc metal center. researchgate.net The IR spectrum of a coordinated imidazole ligand shows noticeable shifts in the positions of its vibrational bands compared to the free ligand.

The IR spectra of zinc-imidazole complexes are often complex, with numerous bands corresponding to stretching and bending vibrations of the imidazole ring and any other associated ligands or molecules. osti.govmsu.edu Key vibrational modes include C-N stretching, C=N stretching, and in-plane and out-of-plane ring bending modes. osti.gov For example, in studies of ZIF-8, peaks observed in the range of 1300-1460 cm⁻¹ have been assigned to the stretching of the entire imidazole ring, while a prominent peak around 1145 cm⁻¹ is attributed to C-N stretching. osti.gov The disappearance or significant shift of the N-H stretching vibration upon coordination can also provide evidence of the formation of the zinc-imidazolate bond. acs.org IR spectroscopy was also employed to confirm the presence of water in the coordination sphere of zinc in ZIF-yqt hydrate. acs.org

Table 3: Characteristic IR Absorption Bands for Zinc-Imidazole Compounds

Wavenumber (cm⁻¹) Assignment Reference
~1585 C=N stretching osti.gov
1300 - 1460 Imidazole ring stretching osti.gov
~1457 C-N and C=N vibrations osti.gov
~1145 C-N stretching osti.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the characterization of zinc-imidazole complexes in solution and solid states. nih.gov Both ¹H and ¹³C NMR provide detailed information about the molecular structure and the coordination of the imidazole ligand to the zinc(II) center. mdpi.com

In ¹H NMR spectroscopy, the coordination of an imidazole ligand to a zinc ion typically induces a significant downfield shift of the proton signals, particularly for the protons on the imidazole ring. mdpi.com This shift is a direct consequence of the donation of electron density from the nitrogen atom of the imidazole to the zinc ion, which deshields the nearby protons. For instance, in a study of a zinc complex with a 4-phenyl-1-octyl-1H-imidazole derivative, the signal from the 2-methine proton of the imidazole moiety shifted from approximately 7.48-7.50 ppm in the free ligand to 8.12 ppm upon coordination to zinc. mdpi.com The characteristic resonances for imidazole protons in related compounds generally appear in the range of 6.77-7.66 ppm. researchgate.net The absence of the N-H proton signal in the spectra of complexes formed from deprotonated imidazolate further confirms the coordination mode. researchgate.net

¹³C NMR spectroscopy provides complementary structural information. The carbon atoms of the imidazole ring also experience a change in their electronic environment upon coordination, leading to shifts in their resonance signals. mdpi.com In ferrocenyl(methyl)imidazole compounds, the C5/C6 carbon signals appear between 124.87 and 132.43 ppm. researchgate.net Solid-state ¹³C NMR is particularly valuable for studying insoluble zinc-imidazolate frameworks (ZIFs), where it has been shown to be highly sensitive to small changes in the local environment, such as crystallographic inequivalence or functionalization of the linker. st-andrews.ac.uk

The following table summarizes representative ¹H NMR chemical shift data for an imidazole ligand before and after coordination to a zinc(II) center, illustrating the characteristic downfield shift.

ProtonFree Ligand Chemical Shift (ppm)Zinc Complex Chemical Shift (ppm)
Imidazole 2-H7.48 - 7.508.12
Data derived from a study on a 4-phenyl-1-octyl-1H-imidazole derivative and its zinc complex. mdpi.com

UV-Visible Absorption Spectroscopy

UV-Visible (UV-Vis) absorption spectroscopy is a widely used method to investigate the electronic properties and stability of zinc-imidazole complexes. The coordination of imidazole ligands to the zinc(II) center alters the electronic structure, resulting in distinctive absorption characteristics compared to the free ligands. mdpi.com These changes in the absorption spectra can confirm complex formation and provide insights into the nature of the electronic transitions involved.

The spectra of zinc(II) complexes with aldimine derivatives in chloroform (B151607), for example, show multiple absorption bands with λmax values in the ranges of 236–292 nm, 316–327 nm, and 337–391 nm. researchgate.net These absorptions are typically assigned to π→π* and n→π* transitions within the ligands, which are perturbed by the coordination to the metal center.

Furthermore, UV-Vis spectroscopy is an effective tool for monitoring the stability of these complexes in solution. The absence of significant changes in the UV-Vis spectra of a complex over time indicates its stability under the tested conditions, such as in a physiological buffer. nih.gov It has also been employed to study the stability of binuclear imidazolate-bridged complexes as a function of pH. nih.gov

The table below presents typical UV-Vis absorption data for zinc(II) complexes, highlighting the different electronic transitions observed.

Complex TypeAbsorption Band 1 (λmax, nm)Absorption Band 2 (λmax, nm)Absorption Band 3 (λmax, nm)
Zn(II) Aldimine Complexes236-292316-327337-391
Data recorded in dilute chloroform solution. researchgate.net

Fluorescence Spectroscopy and Photoluminescence Studies

Fluorescence spectroscopy is a powerful tool for investigating the photophysical properties of zinc-imidazole compounds, many of which exhibit significant luminescence. mdpi.com Since the zinc(II) ion has a d¹⁰ electronic configuration, it is spectroscopically silent and does not participate directly in luminescence quenching or enhancement via d-d transitions. Therefore, the observed emission in these complexes typically originates from the imidazole-based ligands. nih.gov

The coordination to zinc can significantly modify the ligand's emission properties. A common phenomenon is Chelation-Induced Emission Enhancement (CHEF), where the coordination to the metal ion restricts intramolecular vibrations and rotations within the ligand, reducing non-radiative decay pathways and thereby increasing the fluorescence quantum yield. rsc.org For example, an isoindole-imidazole based chemosensor showed a 19-fold fluorescence enhancement upon binding to Zn²⁺, with its quantum yield increasing from 0.036 to 0.69. nih.gov

The emission properties are highly dependent on the ligand structure. Zinc(II) complexes with substituted imidazole ligands can emit light from the violet to the cyan region in the solid state. mdpi.com These emissions are often attributed to π–π* intraligand charge transfer (ILCT) transitions. mdpi.com In other systems, particularly those with specific functional groups, phenomena like Excited State Intramolecular Proton Transfer (ESIPT) can lead to emission in the yellow region of the spectrum. rsc.org The emission bands can also be assigned to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) mechanisms, depending on the specific orbitals involved. nih.gov Time-resolved fluorescence studies provide additional information on the excited-state dynamics, with measured fluorescence decay lifetimes often in the nanosecond range. mdpi.comrsc.org

The following table summarizes key photoluminescence data for representative zinc-imidazole systems.

SystemExcitation (nm)Emission (nm)Quantum Yield (Φ)Fluorescence Lifetime (ns)
ZnCl₂(ImL1)₂-410-9.42
ZnCl₂(ImL2)₂-395-4.61
Isoindole-imidazole probe4805580.036-
Isoindole-imidazole + Zn²⁺4805580.69-
ImL1 and ImL2 are functionalized imidazole ligands. mdpi.com The isoindole-imidazole probe demonstrates a "turn-on" response. nih.gov

X-ray Absorption Spectroscopy (XAS): EXAFS and XANES Analysis

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for determining the local geometric and electronic structure of the zinc center in zinc-imidazole compounds. acs.org The technique is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The EXAFS region provides precise information about the local atomic environment around the absorbing zinc atom. Analysis of the EXAFS spectrum can determine the type, number, and distance of neighboring atoms. nih.gov For zinc-imidazole complexes, this allows for the accurate determination of Zn-N bond lengths. Studies on model compounds, such as Zn(imidazole)₄₂, have been used to extract empirical Zn-N scattering paths, which are then used to analyze more complex systems. nih.govresearchgate.net These studies have shown that for a single coordination shell of atoms, interatomic distances can be determined with a precision of ±0.5 pm, while for mixed shells, the error is around ±4 pm. nih.gov Coordination numbers can typically be established with an accuracy of ±16-25%. nih.gov

The XANES region, which is sensitive to the oxidation state and coordination geometry of the zinc ion, provides complementary information. researchgate.net The energy and shape of the absorption edge change significantly with the local geometry (e.g., tetrahedral vs. octahedral) and the identity of the coordinating ligands. acs.org More advanced techniques like High Energy Resolution-XANES (HR-XANES) have proven particularly effective, as they can unambiguously detect and distinguish zinc coordination to different moieties, including imidazole, which can be challenging for conventional EXAFS analysis alone. nih.govacs.org

TechniqueInformation ObtainedPrecision/Application
EXAFSZn-N bond distances, coordination numberDistances: ±0.5-4 pm; Coordination Number: ±16-25%
XANES/HR-XANESCoordination geometry (e.g., tetrahedral), oxidation state, ligand identityDifferentiates between N, O, and S ligation
Summary of information derived from XAS studies on zinc-imidazole and related model compounds. acs.orgnih.govacs.org

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a critical technique for evaluating the thermal stability and decomposition behavior of zinc-imidazole compounds. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting data provide information on decomposition temperatures, the stability of intermediates, and the composition of the final residue. mdpi.com

Zinc-imidazole complexes often exhibit multi-step decomposition profiles. mdpi.com The first step, typically occurring at lower temperatures (e.g., 50-130 °C), corresponds to the loss of solvent molecules, such as water of hydration. mdpi.com Subsequent steps at higher temperatures involve the loss of the coordinated imidazole ligands, followed by the decomposition of any counter-ions (like formates or propionates). mdpi.com For example, in Zn(propionate)₂(imidazole)·H₂O, dehydration occurs between 80-130 °C, release of the imidazole molecule happens up to 320 °C, and the final decomposition of the propionate (B1217596) anions takes place between 320-610 °C. mdpi.com

The thermal stability can be quite high, especially for robust structures like zeolitic imidazolate frameworks (ZIFs). ZIF-8, composed of zinc ions and 2-methylimidazolate linkers, is known for its high thermal stability, showing a long plateau in its TGA curve in the temperature range of 400–600 °C before the framework collapses. researchgate.net The final residue after complete decomposition in an air or oxygen atmosphere is typically zinc oxide (ZnO). mdpi.comiaea.org Specific zinc-imidazole complexes have shown good thermal stability up to 341 °C and 365 °C. mdpi.com

The table below details the thermal decomposition steps for several zinc-imidazole compounds.

CompoundTemperature Range (°C)Mass Loss (%)AssignmentFinal Residue
Zn(formate)₂(Im)·H₂O50-2706.0 (found)Dehydration & Imidazole decompositionZnO
270-62030.0 (found)Formate (B1220265) decomposition
Zn(propionate)₂(Im)·H₂O80-1307.0 (found)DehydrationZnO
130-32023.0 (found)Imidazole release
320-61043.5 (found)Propionate decomposition
ZnCl₂(ImL1)₂Decomposes at 341 °C---
ZnCl₂(ImL2)₂Decomposes at 365 °C---
Im = Imidazole; ImL1 and ImL2 are functionalized imidazole ligands. mdpi.commdpi.com

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to study the thermal properties of materials, such as melting points, phase transitions, and decomposition. nih.govmdpi.com In the context of zinc-imidazole compounds, particularly metal-organic frameworks (MOFs) like Zeolitic Imidazolate Frameworks (ZIFs), DSC reveals crucial information about their thermal stability and the energy changes associated with heating.

For instance, studies on zeolitic imidazolate frameworks have shown that the thermal behavior is highly dependent on the metal center. While a zinc-based ZIF, ZIF-4(Zn), becomes amorphous before crystallizing into a zni phase that melts and then decomposes, the cobalt analogue, ZIF-4(Co), transforms to the zni phase and decomposes without melting. nih.gov An iron-based analogue, MUV-24, was found to melt at 482 °C, which is significantly lower than its zinc (593 °C) and cobalt (550 °C) counterparts. nih.gov

Thermogravimetric analysis (TGA), often used in conjunction with DSC, provides quantitative data on mass loss as a function of temperature. For the compound Zn(L1)2(Im)·H2O, where L1 is formate and Im is imidazole, the decomposition occurs in distinct steps. The first step, in the range of 50–270 °C, involves dehydration and the decomposition of the imidazole molecule, with a mass loss of 6.0%. The subsequent decomposition of formate ions occurs between 270–620 °C, leading to the final product, ZnO. mdpi.com

Table 1: Thermal Decomposition Data for Zinc-Imidazole Formate Complex mdpi.com

CompoundTemperature Range (°C)ProcessMass Loss (Found %)Mass Loss (Calc. %)Final Product
Zn(L1)2(Im)·H2O50–270Dehydration & Imidazole Decomposition6.06.70-
270–620Formate Destruction30.030.65ZnO

Advanced Microscopic and Elemental Analysis

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology, particle size, and surface structure of materials. In the study of zinc-imidazole compounds, particularly ZIF-8 (a well-known framework composed of zinc ions and 2-methylimidazolate linkers), these methods have been instrumental. meddocsonline.orgresearchgate.net

SEM analysis has shown that the morphology and particle size of ZIF-8 crystals are highly dependent on the synthesis conditions, such as the molar ratio of the reactants (2-methylimidazole to zinc nitrate) and the type of solvent used. meddocsonline.orgnih.gov For example, when synthesized in an aqueous solvent, ZIF-8 particles tend to have a larger average particle size compared to those synthesized in an alcoholic solvent. meddocsonline.org The shape of ZIF-8 crystals can range from cubic to rhombic dodecahedron depending on the molar ratio of the precursors. nih.gov At a 1:1 molar ratio of 2-methylimidazole (Hmim) to zinc, cubic-shaped particles of 0.4–0.8 μm are formed. nih.gov As the Hmim/Zn ratio increases, the morphology shifts to truncated rhombic dodecahedron or rhombic dodecahedron, and the average particle size decreases. nih.gov

TEM provides higher resolution imaging, allowing for more detailed structural analysis. Studies combining SEM and TEM have provided comprehensive views of the crystal structures of zinc-imidazole frameworks. researchgate.net

Table 2: Effect of Synthesis Conditions on ZIF-8 Morphology meddocsonline.orgnih.gov

SampleHmim/Zn Molar RatioSolventMorphologyAverage Particle Size
ZIF(1)-AqueousCrystalline, Octagonal~100 nm
ZIF(2)-MethanolicPores, Hexagonal~70 nm
ZIF-81Methanol (B129727)Cubic0.4 - 0.8 µm
ZIF-84MethanolTruncated Rhombic Dodecahedron~1 µm
ZIF-816MethanolRhombic Dodecahedron~0.1 µm

Energy Dispersive X-ray Spectroscopy (EDS)

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often coupled with SEM or TEM. nih.gov EDS analysis of zinc-imidazole compounds confirms the presence of the expected elements and can provide information about their distribution.

In the characterization of ZIF-8, EDS confirms the presence of zinc, carbon, and nitrogen, consistent with its composition of zinc ions and imidazolate linkers. nih.gov Elemental mapping via EDS can visualize the uniform distribution of these elements throughout the crystals. nih.gov The technique is also crucial for confirming the purity of the synthesized material, ensuring that no unexpected elements are present. researchgate.net For example, in the synthesis of ZIF-8 on ZnO nanorods, an EDS line scan can be used to observe the transport gradient of elements across the ZIF-ZnO interface. researchgate.net

Elemental Analysis (CHNS-O)

Elemental analysis is a fundamental technique that determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and oxygen (O) in a sample. contractlaboratory.com This analysis is critical for confirming the empirical formula of newly synthesized zinc-imidazole complexes. By comparing the experimentally found percentages with the calculated values based on the proposed chemical formula, researchers can verify the purity and composition of the compound. nih.govmdpi.com

For the coordination compound [ZnCl2(Im)2], prepared by grinding zinc(II) chloride and imidazole, elemental analysis yielded results that were in close agreement with the calculated values, thereby confirming its chemical formula. nih.gov

Table 3: Elemental Analysis Data for [ZnCl2(Im)2] nih.gov

ElementCalculated (%)Found (%)
C26.4526.83
H2.962.63
N20.5720.60

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal structure. nih.govrsc.org This analysis maps the electron distribution of a molecule in a crystal, providing insights into close contacts between neighboring molecules, which are crucial for understanding the stability and packing of the crystal lattice. nih.govresearchgate.net

For zinc(II) complexes containing imidazole ligands, Hirshfeld analysis reveals the nature and extent of various non-covalent interactions, such as hydrogen bonds and van der Waals forces. nih.govnih.gov In the crystal structure of aqua(1H-imidazole-κN3)[N-(2-oxidobenzylidene)threonato-κ3O,N,O′]zinc(II), the analysis showed that H···H (50.7%) and O···H/H···O (25.0%) contacts were the most significant contributors to the crystal packing. nih.gov The presence of bright red spots on the Hirshfeld surface mapped over d_norm indicates strong intermolecular hydrogen bonds. nih.gov

Similarly, for [ZnCl2(Im)2] and related compounds, computational analysis including Hirshfeld surfaces confirmed the presence of weak attractive intermolecular interactions, such as N–H···X (where X is a halide) hydrogen bonds and van der Waals forces, which connect the molecules into larger three-dimensional structures. nih.gov This tool is essential for exploring the subtle forces that govern the supramolecular architecture of zinc-imidazole compounds. nih.gov

Table 4: Intermolecular Contact Contributions from Hirshfeld Surface Analysis for a Zinc-Imidazole Complex nih.gov

Contact TypeContribution (%)
H···H50.7
O···H / H···O25.0
C···H / H···C14.9
N···H / H···N4.3
C···C3.3

Theoretical and Computational Chemistry of Zinc Imidazole Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the properties of zinc-imidazole systems. Its balance between computational cost and accuracy makes it suitable for studying the geometry, electronic structure, and reactivity of these complexes.

DFT calculations are instrumental in determining the optimized geometries of zinc-imidazole complexes, providing precise information on bond lengths and angles. For instance, in studies of zeolitic imidazolate frameworks (ZIFs), the calculated Zn-N distance is a critical parameter. In a functionalized ZIF-8 analogue, the Zn-N bond length was calculated to be 1.989 Å. Halogen functionalization of the imidazole (B134444) ligand leads to a slight increase in this bond length by less than 0.01 Å. In another study on a zinc(II) complex with a salen-like scaffold, DFT calculations yielded geometric parameters that were in good agreement with experimental values obtained from single-crystal X-ray diffraction. mdpi.com

The coordination environment around the zinc ion is a key determinant of the complex's properties. In many zinc-containing proteins, a tetrahedral coordination is prevalent. nih.gov Computational studies on novel zinc(II) coordination compounds with imidazole and 2-methylimidazole (B133640) have characterized a distorted tetrahedral coordination of zinc with two halide atoms and two nitrogen atoms from the imidazole ligand. nih.govnih.gov For example, in a series of [ZnX₂(Im)₂] (where X = Cl, Br, I) complexes, the N–Zn–N bond angles range from 105.66(6)° to 110.96(11)°. nih.gov

Table 1: Selected Optimized Geometrical Parameters for Zinc-Imidazole Complexes from DFT Calculations

Complex Parameter Calculated Value
ZIF-8 Analogue Zn-N bond length 1.989 Å
Halogen-functionalized ZIF-8 Increase in Zn-N bond length < 0.01 Å
[Zn(L)₂(OOCH)₂] Zn(1)-N(1) bond length 2.010 Å
N(1)-Zn(1)-N(3) bond angle 103.5°
Zn(L)₃(OCHO)]·H₂O Zn(2)-N(7) bond length 1.990 Å
N(7)-Zn(2)-N(9) bond angle 118.9°

Data for [Zn(L)₂(OOCH)₂] and Zn(L)₃(OCHO)]·H₂O adapted from a study on zinc(II) complexes with 2-isopropylimidazole (B115234). iajpr.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and kinetic stability of molecules. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's polarizability and reactivity; a smaller gap generally indicates higher reactivity. mdpi.com

In zinc-imidazole complexes, the HOMO is often localized on the imidazole ligand, indicating its electron-donating capability, while the LUMO may be centered on the metal ion or distributed over the entire complex. researchgate.net DFT calculations have been employed to determine the HOMO-LUMO gaps for various zinc-imidazole systems. For a series of zinc(II) hydrazone complexes, the HOMO-LUMO energy gaps were calculated to be in the range of 1.083 to 1.456 eV. mdpi.com In another study, the HOMO-LUMO gap for a zinc complex was found to be 5.039 eV. nih.gov These values are indicative of the electronic stability and reactivity of the respective complexes.

Table 2: HOMO-LUMO Energy Gaps for Selected Zinc-Imidazole Complexes from DFT Calculations

Complex HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV)
[ZnL¹(NCS)₂] -1.720 -2.803 1.083 mdpi.com
[Zn(L²)₂] -1.254 -2.710 1.456 mdpi.com
[ZnL³(NCS)₂] -1.782 -3.014 1.232 mdpi.com
Benomyl (a benzimidazole (B57391) fungicide) - - 5.039 nih.gov
Zinc(II) complex with 2-isopropylimidazole (1) -6.207 -0.181 6.026 iajpr.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov

For zinc-imidazole complexes, MEP analysis can reveal the reactive sites on both the metal center and the ligand. In a study of a zinc complex, the negative electrostatic potential was observed on the oxygen atoms, indicating them as likely sites for electrophilic attack. researchgate.net The MEP map of a ligand can show electron-rich areas, such as the nitrogen atoms of the imidazole ring and phenolic groups, which are involved in bonding with the Zn(II) ion. researchgate.net

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of the chemical reactivity and stability of a molecule. These descriptors include chemical potential (μ), hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). mdpi.comnih.gov

These parameters are calculated using the following equations based on Koopman's theorem:

Ionization Potential (I) = -EHOMO

Electron Affinity (A) = -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Potential (μ) = -(I + A) / 2

Hardness (η) = (I - A) / 2

Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = μ² / (2η)

Calculations for a series of zinc(II) hydrazone complexes have provided values for these descriptors, allowing for a comparison of their relative reactivities. mdpi.com For instance, a lower hardness value is associated with higher reactivity. mdpi.com

Table 3: Global Reactivity Descriptors for Zinc(II) Hydrazone Complexes (in eV)

Complex Chemical Potential (μ) Hardness (η) Softness (S) Electronegativity (χ) Electrophilicity Index (ω)
[ZnL¹(NCS)₂] -2.2615 0.5415 0.923 2.2615 4.716
[Zn(L²)₂] -1.982 0.728 0.687 1.982 2.697
[ZnL³(NCS)₂] -2.398 0.616 0.812 2.398 4.667

Data adapted from a study by T. M. Albayati et al. mdpi.com

Ab Initio Calculations (MP2, CCSD(T))

For a more accurate description of the electronic structure and interaction energies in zinc-imidazole systems, particularly for benchmarking DFT results, higher-level ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are employed. These methods provide a more rigorous treatment of electron correlation.

Studies have utilized MP2 and CCSD(T) to investigate the binding strengths and deprotonation energies in zinc-imidazole complexes. nih.gov For example, calculations on [(imidazole)nZn-S(H)CH₃]²⁺ complexes have shown that as the number of coordinated imidazole ligands increases, the Zn-S bond energy decreases. nih.gov A comparison of different computational methods revealed that MP2 shows good agreement with the more accurate CCSD(T) method for calculating interaction energies at equilibrium distances in zinc-ligand complexes. researchgate.net However, some DFT methods have been found to overestimate the magnitude of the interaction energy compared to CCSD(T) reference values. researchgate.net

Modeling of Zinc Binding Modes and Coordination Preferences

Computational modeling plays a crucial role in understanding the diverse binding modes and coordination preferences of zinc in biological and synthetic systems. Zinc ions can exhibit coordination numbers ranging from four to six, with tetrahedral geometry being particularly common in proteins. nih.gov

Simulations can explore the stability of different coordination geometries and the influence of the ligand environment. nih.gov For instance, molecular dynamics (MD) simulations have been used to examine Zn²⁺ coordination with mimics of amino acid side chains like acetate (B1210297) (for Asp), methanethiolate (for Cys), and imidazole (for His). nih.gov These models help in understanding the factors that govern the structural and catalytic roles of zinc in enzymes. nih.gov

Furthermore, computational methods can predict the preferred binding sites and geometries in complex systems like metalloproteins. mdpi.com Previous analyses of protein structures have shown that Zn²⁺ ions are predominantly coordinated by histidine and acidic residues (Asp/Glu), typically adopting a tetrahedral geometry. mdpi.com The flexibility in ligand choice and coordination geometry leads to a wide variety of Zn²⁺ binding sites, which is essential for their diverse biological functions. nih.gov

Monodentate vs. Bidentate Coordination

The coordination of imidazole-based ligands to a zinc center can occur in two primary modes: monodentate, where a single nitrogen atom of the imidazole ring binds to the metal, and bidentate, where two donor atoms from the ligand coordinate to the zinc ion. Computational studies, often employing density functional theory (DFT), have been instrumental in elucidating the factors governing this preference.

The choice between monodentate and bidentate coordination has significant structural implications. In synthesized zinc(II) complexes with iminophenolate ligands, for instance, bidentate coordination leads to a tetrahedrally distorted square-planar geometry around the zinc center rsc.org. In contrast, other systems favor a distorted tetrahedral coordination for zinc with two monodentate imidazole ligands and two halide atoms nih.gov.

Table 1: Comparison of Monodentate and Bidentate Coordination in Zinc-Imidazole Systems

Feature Monodentate Coordination Bidentate Coordination
Description A single nitrogen atom from the imidazole ring binds to the zinc ion. Two donor atoms from the ligand chelate the zinc ion.
Typical Geometry Often results in a distorted tetrahedral geometry around the Zn(II) center nih.gov. Can lead to five-coordinate or tetrahedrally distorted square-planar geometries acs.orgrsc.org.
Ligand Requirement Simple imidazole or substituted imidazoles. Ligands with an additional coordinating group in a suitable position for chelation.
Reference acs.orgnih.gov acs.orgrsc.org

Influence of Ligand Substitution on Binding

Modifying the imidazole ligand with various substituents can profoundly impact the electronic properties and, consequently, the strength of the zinc-imidazole bond. First-principles calculations on zeolitic imidazolate frameworks (ZIFs) have provided detailed insights into these effects.

A study on ZIF-8 and its derivatives, where the methyl group at the 2-position of the imidazolate was substituted with hydrogen, chlorine, or bromine, revealed that the electronegativity of the substituent directly influences the polarization of the Zn-N bond acs.org. Halogen functionalization (Cl and Br) leads to a slight increase in the Zn-N bond length by less than 0.01 Å, while substitution with a more electropositive hydrogen atom increases it by 0.015 Å compared to the methyl group in ZIF-8 acs.org.

Experimental studies using guided ion beam mass spectrometry have determined the bond dissociation energies (BDEs) for M+(imidazole) complexes, including Zn+. These experimental BDEs show excellent agreement with theoretical values calculated at the B3LYP/6-311+G(2d,2p) level of theory, validating the computational approaches used to study these systems acs.org.

Table 2: Effect of Ligand Substitution on Zn-N Bond Length in ZIF-8 Analogues

Substituent at 2-position Calculated Zn-N Bond Length (Å) Change from ZIF-8 (Å) Reference
-CH₃ (ZIF-8) 1.989 - acs.org
-Cl ~1.999 +0.010 acs.org
-Br ~1.999 +0.010 acs.org
-H 2.004 +0.015 acs.org

Energetic Analysis of Intermolecular Interactions

Beyond the primary coordination bond, a network of weaker intermolecular interactions plays a crucial role in stabilizing the structures of zinc-imidazole complexes. Computational analysis is essential for quantifying the energetic contributions of these forces.

Hydrogen Bonding Interactions

Hydrogen bonds are ubiquitous in zinc-imidazole systems, often dictating the supramolecular assembly in the solid state. In crystal structures of [ZnX₂(Im)₂] (where X = Cl, Br, I), molecules are interconnected by N-H···X hydrogen bonds, forming three-dimensional networks nih.gov. The presence and strength of these interactions have been confirmed by computational analyses such as Quantum Theory of Atoms in Molecules (QTAIM) nih.gov.

π-π Stacking Interactions

The aromatic nature of the imidazole ring facilitates π-π stacking interactions, which contribute to the stability of crystal packing and can influence the electronic properties of the system. In some zinc(II) halide complexes with 2-methylimidazole, weak π-π stacking interactions are observed between the chains of molecules that are connected by hydrogen bonds nih.gov.

Computational studies have revealed that π-π stacked dimers of imidazole can form stable and efficient conductance pathways in single-molecule junctions nih.gov. The dimerization energy for antiparallel π-stacking between imidazole ligands can be significant, and coordination to a metal ion like copper (and by extension, zinc) can reinforce this interaction by polarizing the π-system mdpi.com. In mixed-ligand zinc(II) complexes, parallel-displaced aromatic π-π interactions provide additional structural stability, with ring centroid distances as short as 3.5679(9) Å researchgate.net.

Electron Donor-Acceptor Interactions

The coordination of imidazole to zinc is fundamentally an electron donor-acceptor interaction, where the nitrogen lone pair of the imidazole acts as the donor and the zinc(II) ion acts as the acceptor. This charge-transfer process is a key feature of the coordination bond.

In certain zinc complexes with di(imino)pyridine ligands, the metal ion coordination promotes the formation of a charge-transfer species, resulting in a new absorption band at a higher wavelength mdpi.com. This demonstrates how the zinc ion can facilitate electron donor-acceptor interactions between different parts of the coordinated ligands mdpi.com. Symmetry-adapted perturbation theory (SAPT) can be used to calculate the induction energy component of the metal-imidazole interaction, which corresponds to the charge-induced dipole interaction and is crucial for parameterizing accurate force fields for molecular simulations acs.orgnih.gov.

CH-π Interactions

CH-π interactions, where a C-H bond acts as a weak hydrogen bond donor to the π-system of the imidazole ring, are another type of non-covalent interaction that can contribute to the stability of zinc-imidazole complexes. While often weaker than other interactions, their cumulative effect can be significant in organizing the supramolecular architecture.

The impact of CH-π interactions on the photophysical properties of molecules has been investigated using DFT, showing that these interactions can influence absorption and emission bands rsc.org. In the context of zinc-imidazole systems, these interactions can occur between the imidazole ring and other organic ligands or parts of a protein structure, helping to fine-tune the local environment of the zinc center.

Table 3: Summary of Intermolecular Interactions in Zinc-Imidazole Systems

Interaction Type Description Key Findings from Computational Studies
Hydrogen Bonding Interaction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. Forms 3D networks in crystals (e.g., N-H···X); strong intra-ionic H-bonds are possible nih.govresearchgate.net.
π-π Stacking Non-covalent interaction between aromatic rings. Provides structural stability; can be enhanced by metal coordination; forms efficient conductance pathways nih.govnih.govmdpi.com.
Electron Donor-Acceptor Transfer of electron density from a donor (imidazole N) to an acceptor (Zn²⁺). Fundamental to the coordination bond; can be promoted between ligands by the metal ion mdpi.com.
CH-π Interactions Weak hydrogen bond between a C-H group and a π-system. Contributes to overall stability and can influence photophysical properties rsc.org.

Compound Names

Investigation of Proton Dissociation Energies and Acidity Modulation

The coordination of ligands to a zinc ion significantly alters their acidity. Computational studies have been instrumental in quantifying these changes, which are crucial for understanding the catalytic roles of zinc in many enzymes.

The Lewis acidity of the zinc ion polarizes coordinated water molecules, making them more prone to deprotonation. The extent of this acidity modulation is highly sensitive to the coordination environment of the zinc ion. Quantum mechanical calculations, including density functional theory (DFT) and ab initio methods, have demonstrated that both the coordination number and the molecular geometry have a substantial impact on the pKa of zinc-coordinated water. acs.orgnih.gov

A key finding from these studies is that the pKa of the coordinated water molecule increases as the number of imidazole ligands in the complex increases. acs.orgnih.gov This indicates that with more imidazole ligands, the zinc-coordinated water becomes less acidic. This trend is observed in both gas-phase proton dissociation energies and solution-phase pKa values. acs.orgnih.gov For instance, calculations on [(ImH)nZn–OH2]2+ complexes (where n = 1–5) show a significant and progressive increase in the pKa with each additional imidazole ligand. acs.orgnih.gov

Furthermore, even with a constant coordination number, alterations in the coordination geometry can lead to marked changes in the pKa of the coordinated water. acs.orgnih.gov Constrained geometry optimizations on three- and four-coordinate zinc-imidazole-water complexes have revealed a surprising sensitivity of the water's proton dissociation energy to the geometric arrangement of the ligands. acs.orgnih.gov This highlights the intricate relationship between the structural and electronic properties of these complexes.

Calculated pKa of Zinc-Coordinated Water in [(ImH)nZn–OH2]2+ Complexes
Number of Imidazole Ligands (n)Coordination NumberCalculated pKa (Solution-phase)
12Lower
23Intermediate
34Higher
45Higher still
56Highest

Similar to water, the acidity of other ligands like thiols and imidazole itself is significantly affected upon coordination to a zinc ion. Quantum computational studies on complexes of the type [(imidazole)nZn-S(H)CH3]2+ have shown that as the number of imidazole ligands increases, the S-H proton dissociation energy also increases. acs.orgnih.govnih.gov This means the coordinated methanethiol becomes less acidic. acs.orgnih.govnih.gov This counterintuitive effect is attributed to the electronic changes induced by the additional imidazole ligands.

The geometry of the complex also plays a crucial role. At a constant coordination number, the S-H proton dissociation energy decreases as the S-Zn-(ImH)n angles deviate from their equilibrium positions. acs.orgnih.gov Therefore, the acidity of a zinc-coordinated thiol can be finely tuned by the positioning of the surrounding imidazole ligands. acs.orgnih.gov

Furthermore, ab initio calculations have demonstrated that the proton dissociation energies of various ligands, including water, methanol (B129727), methanethiol, and imidazole, are dramatically reduced upon coordination to a Zn2+ ion. acs.orgacs.org Notably, the proton dissociation energy of a zinc-bound imidazole is found to be lower than that of a zinc-bound N-methylacetamide, a ligand known to be deprotonated in certain biological contexts. acs.orgacs.org This suggests the possibility of imidazolate acting as a zinc ligand in proteins under specific conditions. acs.orgacs.org

Calculated Proton Dissociation Energies (PDE) of Ligands Coordinated to Zinc
LigandCoordination StateCalculated PDE (kcal/mol)
H2OUnbound~390
H2OZn2+-boundSignificantly Lower
ImidazoleUnbound~350
ImidazoleZn2+-bound~118-163
MeSHUnbound~349
MeSHZn2+-boundSignificantly Lower

Simulations of Ligand-Water Exchange Reactions

The exchange of ligands, particularly water, in the coordination sphere of zinc is fundamental to its catalytic function. Molecular dynamics (MD) and quantum mechanics/molecular mechanics (QM/MM) simulations are powerful tools to investigate the mechanisms and kinetics of these exchange processes.

Simulations of aqueous zinc ions have shown that while the hexacoordinated [Zn(H2O)6]2+ is the dominant species, pentacoordinated [Zn(H2O)5]2+ complexes are also present and are linked to dissociative solvent exchange events. mdpi.com The mechanism of water exchange around a hydrated zinc ion is generally found to be dissociative, where a water molecule leaves the first coordination shell before a new one enters. mdpi.com

In the context of zinc-imidazole systems, simulations can elucidate the exchange of water with other biologically relevant ligands. These studies often involve calculating the potential of mean force (PMF) to determine the free energy profile of the exchange reaction. For instance, simulations have been used to systematically study multiple-imidazole complexes with zinc, providing insights into the energetic and geometric features of these systems. acs.orgsns.it Such simulations can also reveal the role of the surrounding solvent and second-sphere interactions in facilitating or hindering ligand exchange. While detailed kinetic data for specific ligand-water exchanges in simple zinc-imidazole complexes are context-dependent, computational approaches provide a framework for understanding the underlying mechanisms, which can be either dissociative or associative depending on the specific ligands and conditions.

Conformational and Charge Transfer Studies

The geometry and electronic structure of zinc-imidazole complexes are intrinsically linked and dictate their reactivity. Computational studies have provided detailed insights into both the conformational preferences and the nature of charge transfer within these systems.

Crystal structures and computational analyses of various zinc(II) halide complexes with imidazole and its derivatives consistently show a distorted tetrahedral coordination geometry around the zinc ion. nih.govnih.gov This preference for a four-coordinate environment is a common feature in many zinc-containing systems. Theoretical studies on zeolitic imidazolate frameworks (ZIFs) have also explored the conformational polymorphs of [Zn(imidazole)2] units, highlighting the energetic landscape of different linker orientations. cardiff.ac.uk

Time-dependent density functional theory (TD-DFT) is a widely used method to study the electronic transitions and charge transfer characteristics of metal complexes. arxiv.org In some zinc complexes, the coordination of ligands can promote interligand charge-transfer processes. mdpi.com TD-DFT calculations can reveal the nature of these transitions, for example, by identifying them as intraligand charge-transfer (ILCT) or ligand-to-metal charge transfer (LMCT). nih.govresearchgate.netacs.org For certain zinc(II) complexes, TD-DFT calculations have confirmed the ILCT character of the lowest-energy electronic transitions. nih.govacs.org These studies help in understanding the photophysical properties of zinc-imidazole systems and their potential applications in areas like photocatalysis and sensing. The analysis of natural bond orbitals (NBO) can further provide a quantitative picture of the charge distribution and the extent of charge transfer between the zinc ion and the imidazole ligands. mdpi.com

Coordination Chemistry and Supramolecular Assembly of Zinc Imidazole Architectures

Zinc(II) Coordination Geometries and Ligand Field Effects

The d10 electronic configuration of Zn(II) results in no ligand field stabilization energy, allowing for a variety of coordination numbers and geometries, primarily dictated by ligand steric and electronic properties, as well as counter-ion effects.

Pseudo-Tetrahedral Coordination

A prevalent coordination geometry for zinc(II) with imidazole-based ligands is pseudo-tetrahedral. This is often observed in complexes with the general formula [ZnX2(Im)2], where X is a halide anion and Im represents an imidazole (B134444) or substituted imidazole ligand. rsc.orgresearchgate.net In these structures, the zinc center is coordinated by two nitrogen atoms from the imidazole ligands and two halide atoms. For instance, in the complex [Zn(SPh)2(MeIm)2], the zinc ion is in a pseudo-tetrahedral environment, bound to two nitrogen atoms from two 1-methylimidazole (B24206) (MeIm) ligands and two sulfur atoms from two thiophenolate ligands. mdpi.com Similarly, a distorted tetrahedral geometry is observed in a zinc complex with three chloride ligands and one imidazole ligand. acs.org The flexibility of the coordination sphere allows for significant distortions from ideal tetrahedral geometry, influenced by the steric bulk of the ligands and crystal packing forces. researchgate.net

Octahedral Coordination

Six-coordinate octahedral geometry is also common for zinc(II)-imidazole complexes, particularly when the imidazole ligand is unsubstituted and present in excess, or when the counter-ions are non-coordinating. rsc.orgfigshare.com The classic example is the hexakis(imidazole)zinc(II) cation, [Zn(Im)6]2+, where six imidazole ligands coordinate to the zinc center through their imine nitrogen atoms. nih.gov This arrangement allows for a comfortable fit of the compact, flat imidazole ligands around the metal center. nih.gov In some cases, substituted imidazoles can also form octahedral complexes, such as hexakis(1-methyl-1H-imidazole-κN3)zinc(II) dinitrate, which exhibits a distorted octahedral coordination environment. researchgate.net

Distorted Coordination Environments

Beyond ideal tetrahedral and octahedral geometries, zinc-imidazole complexes frequently exhibit distorted coordination environments. These can arise from a combination of factors including the bite angle of chelating ligands, steric hindrance between bulky substituents on the imidazole ring, and the inclusion of different types of ligands in the coordination sphere. researchgate.netresearchgate.net For example, in a tetranuclear zinc complex bridged by hydroxyl groups and coordinated by bis-imidazole-calix rsc.orgarene ligands, one zinc center (Zn1) adopts a tetrahedral coordination sphere, while another (Zn2) is five-coordinated in a severely distorted trigonal bipyramidal geometry. x-mol.net Another study on zinc(II) coordination polymers showed that depending on the ancillary carboxylate ligands, the zinc centers could adopt either distorted tetrahedral or square pyramidal geometries within the same structure. acs.org These distortions are crucial in the context of metalloenzymes, where the irregular geometry at the active site can be key to catalytic activity. mdpi.com

Role of Ancillary Ligands in Supramolecular Architecture

Ancillary ligands, which are ligands other than the primary imidazole ligand, play a critical role in directing the self-assembly and determining the final supramolecular architecture of zinc-imidazole complexes. The nature of these ancillary ligands, including their shape, size, flexibility, and the functional groups they possess, can dictate the dimensionality and topology of the resulting framework.

In a series of zinc(II) and cadmium(II) complexes synthesized with a bent dicarboxylate ligand and various imidazole-based ancillary ligands, it was demonstrated that the structure of the ancillary ligand has a paramount influence on the final network topology. researchgate.net The use of different ancillary ligands such as 1,4-bis(imidazol-1-ylmethyl)benzene, 4,4′-bis(imidazol-1-ylmethyl)-biphenyl, and 4,4′-bis(benzimidazol-1-ylmethyl)biphenyl resulted in complexes with different dimensionalities, from 2D layers to 3D frameworks. researchgate.net

The coordination behavior of bis-imidazole ligands in conjunction with various carboxylate ancillary ligands towards Zn(II) ions also highlights this effect. The final structures are influenced not only by the substituents on the ancillary ligands but also by the primary bis(imidazole) linkers. mdpi.com Furthermore, monodentate co-ligands, such as imidazole itself, can play a crucial role. In coordinatively unsaturated systems, the binding of a monodentate ligand can lead to significant structural transformations in the supramolecular assembly. rsc.orgnih.gov

Supramolecular Chirality Transformations

The dynamic nature of coordination bonds in zinc-imidazole assemblies allows for transformations in supramolecular chirality, which can be triggered by external stimuli such as the introduction of a co-ligand.

Propeller-Shaped to Single-Twist Chirality

A notable example of supramolecular chirality transformation is the conversion from a propeller-shaped chirality to a single-twist chirality. This has been observed in a system involving C3-symmetric chiral ligands containing three imidazole side arms. rsc.orgresearchgate.netnih.gov

Initially, in the presence of Zn(II) ions, these C3-symmetric ligands self-assemble into a propeller-shaped structure with the general formula (Im(R or S)3Bz)4(Zn2+)3. rsc.orgnih.gov In this assembly, each zinc ion is coordinated to three imidazole side arms, resulting in a coordinatively unsaturated state (coordination number = 3). rsc.orgnih.gov This propeller-shaped assembly can then bind monodentate co-ligands, such as imidazole (ImH2), to form a coordinatively saturated assembly, [(ImH2)3(Im(R or S)3Bz)4(Zn2+)3], while preserving the propeller-shaped chirality. rsc.orgnih.gov

However, the introduction of an excess of the monodentate imidazole co-ligand (at a molar ratio of approximately 1.7 relative to Zn2+) triggers a dramatic structural rearrangement. The propeller-shaped assembly transforms into a stacked dimer assembly, [(ImH2)m(Im(R or S)3Bz)2(Zn2+)3] (where m = 4–6), which exhibits a single-twist chirality. rsc.orgrsc.orgnih.gov This transformation is accompanied by a distinct change in the circular dichroism (CD) spectrum, providing clear evidence of the architectural shift. rsc.orgnih.gov This process demonstrates how the binding of a simple ancillary ligand can induce a sophisticated transformation between different states of supramolecular chirality.

Data Tables

Table 1: Coordination Geometries of Selected Zinc-Imidazole Complexes

Complex FormulaCoordination GeometryCoordination NumberReference(s)
[ZnCl2(Im)2]Distorted Tetrahedral4 rsc.org
[Zn(Im)6]2+Octahedral6 rsc.orgnih.gov
[Zn(N-MeIm)6]2+Distorted Octahedral6 researchgate.net
[Zn(SPh)2(MeIm)2]Pseudo-tetrahedral4 mdpi.com
Tetranuclear Zn-calix rsc.orgareneTetrahedral and Trigonal Bipyramidal4 and 5 x-mol.net
[Zn2(1,2-bdc)4(dip)4]nDistorted Tetrahedral and Square Pyramidal4 and 5 acs.org

Table 2: Supramolecular Chirality Transformation in a Zinc-Imidazole System

AssemblyChirality TypeKey Structural FeatureInducing FactorReference(s)
(Im(R or S)3Bz)4(Zn2+)3Propeller-ShapedC3-symmetric ligands assembled around Zn(II) ionsSelf-assembly rsc.orgnih.gov
[(ImH2)m(Im(R or S)3Bz)2(Zn2+)3]Single-TwistStacked dimer assemblyExcess monodentate imidazole ligand rsc.orgrsc.orgnih.gov

Compound Name Table

Abbreviation / Trivial NameFull Chemical Name
Im1H-imidazole
MeIm1-methylimidazole
N-MeIm1-methyl-1H-imidazole
Im(R or S)3BzC3-symmetric chiral ligands with three imidazole side arms
ImH2Imidazole
1,2-bdc1,2-benzenedicarboxylate
dip1,3-di(1H-imidazol-1-yl)propane

Influence of Monodentate Ligand Binding

The introduction of monodentate ligands into zinc-imidazole systems can significantly influence the resulting supramolecular architecture. While imidazole itself can act as a monodentate ligand, the term here refers to additional, non-bridging ligands that coordinate to the zinc center.

In systems with C3-symmetric chiral ligands containing three imidazole side arms, the zinc ions initially coordinate to form a coordinatively unsaturated propeller-shaped assembly. rsc.orgresearchgate.net This assembly is capable of binding monodentate co-ligands, such as additional imidazole molecules, to achieve a coordinatively saturated state while preserving the original propeller chirality. rsc.orgresearchgate.net However, an excess of the monodentate co-ligand can induce a transformation from this propeller-shaped structure to a stacked dimer assembly with a different, single-twist chirality. rsc.orgresearchgate.net This demonstrates that monodentate ligand binding can be a powerful tool to dynamically alter the geometry and chirality of supramolecular assemblies. rsc.org

In other instances, monodentate ligands play a crucial role in defining the primary coordination sphere of the zinc ion. For example, in the complex formed with zinc benzoate (B1203000) and 1-methyl-4,5-diphenylimidazole, the benzoate ions act as monodentate ligands, resulting in a distorted tetrahedral geometry around the zinc center. nih.gov Similarly, theoretical studies on imidazole-based ligands have shown they can bind to zinc in either a bidentate or a four-coordinate monodentate fashion. acs.org The specific binding mode is influenced by factors such as the ligand's structure and the surrounding chemical environment. acs.orgacs.org

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The ability of the imidazolate anion to bridge two zinc centers, mimicking the Si-O-Si linkage in zeolites, is fundamental to the formation of extended zinc-imidazole frameworks. wikipedia.orgacs.org This has led to the development of a vast family of materials, including coordination polymers and highly porous Metal-Organic Frameworks (MOFs).

Zeolitic Imidazolate Frameworks (ZIFs): Synthesis and Topology

Zeolitic Imidazolate Frameworks (ZIFs) are a prominent subclass of MOFs composed of tetrahedrally coordinated zinc ions linked by imidazolate-based ligands. wikipedia.orgresearchgate.net The M-Im-M (M=Zn) bond angle of approximately 145° is remarkably similar to the Si-O-Si angle in zeolites, leading to the formation of frameworks with zeolite-like topologies. wikipedia.orgacs.orgresearchgate.net

ZIFs are typically synthesized via solvothermal or hydrothermal methods, where a solution of a zinc salt and an imidazole-based linker is heated. wikipedia.org The choice of solvent, temperature, reaction time, and the presence of additives can influence the final product's crystallinity, morphology, and topology. rsc.org For instance, ZIF-8, one of the most studied ZIFs, is synthesized from zinc nitrate (B79036) and 2-methylimidazole (B133640). analis.com.my Its structure adopts the sodalite (SOD) topology. atauni.edu.tr The synthesis of ZIFs can be complex, with different topological forms often co-crystallizing from the same reaction mixture. nih.gov

Table 1: Examples of ZIFs with Different Topologies

ZIF Name Imidazolate Linker Topology Reference
ZIF-7 Benzimidazolate SOD nih.gov
ZIF-8 2-Methylimidazolate SOD analis.com.mypnas.org
ZIF-10 Imidazolate MER nih.gov
ZIF-11 Benzimidazolate RHO nih.govpnas.org
ZIF-68 2-Nitroimidazole (B3424786)/Benzimidazole (B57391) GME acs.org
ZIF-78 2-Nitroimidazole/5-Nitrobenzimidazole GME acs.org

Porous Coordination Networks (PCNs)

Porous Coordination Networks (PCNs) represent another class of materials that can be constructed from zinc and imidazole-containing ligands. These networks often feature more complex and varied topologies compared to the strictly zeolite-like structures of ZIFs. The synthesis of PCNs can be tuned by modifying factors such as the reactant ratio, the acidity of the reaction medium, and the introduction of secondary ligands. acs.org For example, the introduction of polar acylamide groups into the framework has led to the development of PCN series MOFs with significant gas sorption capacities. mdpi.com

Isoreticular MOFs and Reticular Chemistry Principles

The concept of isoreticular chemistry, which involves the systematic variation of the organic linker to create a series of frameworks with the same underlying topology but different pore sizes and functionalities, is a powerful tool in MOF design. acs.org This principle has been successfully applied to zinc-imidazole frameworks. researchgate.net By using different functionalized imidazolate linkers, a series of isoreticular ZIFs can be synthesized. acs.org For example, a series of ZIFs with the GME topology has been prepared using mixtures of 2-nitroimidazole and other functionalized imidazoles. acs.org This approach allows for the fine-tuning of the framework's properties for specific applications. acs.org

Tunable Pore Sizes and Regulated Nanostructures in ZIFs

A key advantage of ZIFs is the ability to systematically tune their pore sizes and regulate their nanostructures. rsc.org This can be achieved through several strategies:

Linker Functionalization: The size and functionality of the imidazolate linker directly impact the pore dimensions of the resulting ZIF. analis.com.my For instance, ZIFs synthesized with larger imidazolate linkers generally exhibit larger pore diameters. analis.com.my Conversely, the incorporation of functional groups like nitro or cyano can lead to smaller, more constricted pores. acs.org A series of ZIFs with the GME topology demonstrated a near-linear relationship between pore diameter and specific surface area, showcasing the precise control achievable through linker modification. acs.org

Mixed-Linker Systems: The use of two or more different imidazolate linkers in the synthesis can lead to frameworks with tailored pore environments and potentially new topologies. analis.com.my This approach has been used to create ZIFs with incrementally varying pore diameters and apertures. acs.org

Control of Nanostructure: The morphology and particle size of ZIFs can be regulated by adjusting synthetic conditions such as solvent, temperature, and reactant concentrations. rsc.org For example, the particle size of ZIF-67 was observed to decrease, while its specific surface area increased, upon reducing the precursor concentration. rsc.org Ultrasound-assisted synthesis has also been employed to control the nucleation and growth of ZIF nanoparticles, leading to hierarchical porous structures. ntu.edu.sg

Table 2: Pore Size Variation in Isoreticular GME-ZIFs

ZIF Name Functional Groups Pore Diameter (Å) Aperture (Å) BET Surface Area (m²/g) Reference
ZIF-78 -NO₂ 7.1 3.8 620 acs.org
ZIF-79 -CH₃ 7.5 4.2 840 acs.org
ZIF-82 -CN 12.3 7.9 1580 acs.org
ZIF-68 -Cl 15.9 13.1 1730 acs.org

Stability of Zinc-Imidazole Frameworks

The stability of zinc-imidazole frameworks is a critical factor for their practical application. ZIFs, in particular, are known for their exceptional thermal and chemical stability compared to many other classes of MOFs. analis.com.mypnas.org

Thermal Stability: Many ZIFs exhibit high thermal stability, with some being stable up to 550°C. pnas.org For example, ZIF-8 maintains its structural integrity after being immersed in boiling methanol (B129727), benzene (B151609), and water. aimspress.com

Chemical Stability: The robustness of the Zn-N bond contributes to the chemical stability of these frameworks. nih.gov ZIF-8, for instance, has been shown to be resistant to boiling alkaline water and organic solvents. pnas.org However, the stability can be influenced by the specific imidazolate linker and the presence of other molecules. For example, the structure of ZIF-8 can decompose in water during CO₂ capture, but this decomposition can be prevented by the addition of excess 2-methylimidazole to the solution. aip.org In contrast, some ZIFs show less stability in water due to the susceptibility of the metal-nitrogen bond to hydrolysis. nih.gov

Influence of Polymorphism: Different polymorphs of the same zinc-imidazole composition can exhibit varying stabilities. In a study of three polymorphs/pseudopolymorphs of zinc and 2-methylimidazole (ZIF-8, ZIF-L, and dia(Zn)), ZIF-8 demonstrated the highest hydrothermal stability. rsc.org

Bimetallic Frameworks: The introduction of a second metal ion into the framework can enhance stability. Bimetallic Co/Zn-ZIFs have been shown to combine the higher stability of ZIF-8 with other desirable properties from the cobalt-containing analogue. nih.govresearchgate.net

Chemical Resistance

Zinc-imidazole frameworks, especially ZIF-8, exhibit remarkable chemical resistance across a range of environments, including organic solvents and aqueous solutions of varying pH. pnas.orgpnas.org This resilience is a significant advantage over many other MOFs, which often lose their crystallinity and porosity upon exposure to even trace amounts of water or other chemicals. researchgate.net

Research has demonstrated that the structural integrity of ZIF-8, confirmed by Powder X-ray Diffraction (PXRD), remains intact after prolonged exposure to various organic solvents. For instance, ZIF-8 crystals are stable in refluxing benzene (80°C), methanol (65°C), and water (100°C) for up to seven days. pnas.org This stability in organic solvents is crucial for applications in liquid-phase separations and catalysis.

The resistance to aqueous solutions is particularly noteworthy. ZIF-8 maintains its framework when subjected to boiling alkaline water. pnas.orgpnas.orgberkeley.edu It has been shown to be unchanged after being treated in 0.1 M and 8 M aqueous sodium hydroxide (B78521) solutions at 100°C for 24 hours. pnas.org The stability in basic environments is a key feature, as many MOFs are notoriously unstable under such conditions. mdpi.com Another zinc azolate framework, Zn(imPim), also shows exceptional chemical stability, remaining structurally sound after being suspended in aqueous solutions with pH values ranging from 2 to 13 for three days. researchgate.net However, some zinc coordination polymers may be soluble in acidic pH, limiting their application in those specific environments. acs.org

The exceptional chemical stability is often explained by two primary factors: the inherent strength of the bond between zinc and the imidazolate nitrogen, and the hydrophobic character of the ZIF-8 pores, which hinders the approach of water molecules that could otherwise attack and hydrolyze the metal-ligand bonds. rsc.orgpnas.org

Table 1: Chemical Stability of Selected Zinc-Imidazole Frameworks

Framework Chemical Environment Conditions Duration Outcome Reference
ZIF-8 Benzene Reflux (80°C) 7 days Stable (PXRD confirmed) pnas.org
ZIF-8 Methanol Reflux (65°C) 7 days Stable (PXRD confirmed) pnas.org
ZIF-8 Water Reflux (100°C) 7 days Stable (PXRD confirmed) pnas.org
ZIF-8 Aqueous NaOH 0.1 M, 100°C 24 hours Stable (PXRD confirmed) pnas.org
ZIF-8 Aqueous NaOH 8 M, 100°C 24 hours Stable (PXRD confirmed) pnas.org

| Zn(imPim) | Aqueous solutions | pH 2 to 13 | 3 days | Stable (PXRD confirmed) | researchgate.net |

Thermal Stability

The thermal stability of zinc-imidazole frameworks is another of their defining characteristics, often exceeding that of other MOF families. pnas.org Thermogravimetric analysis (TGA) is commonly used to evaluate the temperature at which these materials begin to decompose. For ZIFs, the removal of guest molecules or solvents from the pores typically occurs at lower temperatures, followed by a broad plateau of stability before the framework itself decomposes at a much higher temperature. researchgate.net

ZIF-8, a prototypical example, demonstrates high thermal stability, remaining intact up to 550°C in a nitrogen atmosphere. pnas.orgpnas.orgascensusspecialties.com This is significantly higher than many other porous MOFs. pnas.org In an oxidizing environment like flowing air, its stability is somewhat reduced but still substantial, with decomposition reported to begin around 425°C. researchgate.net The initial weight loss observed in TGA curves, often between 100°C and 300°C, corresponds to the removal of guest molecules trapped within the pores. researchgate.netnih.gov

Kinetic studies of ZIF-8's thermal decomposition show that the rate of carbonization increases significantly at temperatures above 200°C, regardless of the atmosphere (inert, oxidizing, or reducing). researchgate.net Isothermal TGA experiments revealed that ZIF-8's crystallinity is preserved at 200°C in air, argon, and other gas mixtures, but it is increasingly lost at higher temperatures like 250°C and 300°C. researchgate.net Other zinc-imidazole coordination polymers have also been reported to be thermally stable up to at least 200°C. chemrxiv.org A zinc coordination polymer synthesized with 1,4-di(1H-imidazol-4-yl)benzene and 4-methylphthalic acid was found to be stable up to about 330°C after the initial loss of guest water molecules. mdpi.com

Table 2: Thermal Decomposition Data for Selected Zinc-Imidazole Frameworks

Framework Atmosphere Decomposition Temperature Analysis Method Reference
ZIF-8 Nitrogen 550°C TGA pnas.orgascensusspecialties.com
ZIF-8 Air ~425°C TGA researchgate.net
ZIF-11 Nitrogen >300°C PXRD pnas.org
[Zn(L)(mpa)]·H₂O * Not specified ~330°C TGA mdpi.com

| Zn-Hitca-CP | Not specified | 272-435°C (ligand) | TGA | acs.org |

*L = 1,4-di(1H-imidazol-4-yl)benzene; mpa = 4-methylphthalate

Hydrothermal Stability

Hydrothermal stability, or resistance to degradation in the presence of hot water or steam, is a critical challenge for most MOFs. While zinc-imidazole frameworks are generally more robust than their counterparts, their stability under these conditions can be complex and is the subject of ongoing research. nih.gov

Initial reports highlighted the exceptional hydrothermal stability of ZIF-8, with its structure remaining unchanged after immersion in boiling water. pnas.orgnih.gov However, subsequent and more detailed investigations have presented a more nuanced picture, revealing that ZIF-8 can undergo hydrolysis and structural transformation under certain hydrothermal conditions. nih.govacs.org The transformation to dense, non-porous phases or even zinc oxide is considered thermodynamically favorable in some cases. nih.govacs.org Studies have shown that upon exposure to water at ambient conditions, ZIF-8 can slowly convert to a dense, leaf-like crystalline structure. researchgate.net

The stability is also dependent on the specific polymorph of the framework. A comparative study of three zinc(II)-2-methylimidazole polymorphs (ZIF-8, ZIF-L, and dia(Zn)) under hydrothermal treatment at 100°C found that ZIF-8 exhibited the highest stability, while the leaf-like ZIF-L had the lowest. rsc.org

To address the limitations in hydrothermal stability, various strategies have been developed. One effective method involves a post-synthetic thermal treatment of ZIF-8 in an inert atmosphere at 450°C. nih.govacs.org This process forms a protective, water-repellent carbon layer on the outermost surface of the crystals, which shields the metal-ligand bonds from attack by water molecules without compromising the core crystalline structure. nih.govacs.org Another successful approach is a shell-ligand-exchange-reaction (SLER), where the ligands on the crystal surface are replaced with more hydrophobic ones, such as 5,6-dimethylbenzimidazole (B1208971), thereby enhancing the material's resistance to water. rsc.orgscispace.com These modifications have been shown to endow the ZIF-8 structure with high water-resistance, allowing it to retain its structural and functional properties for applications in aqueous environments. rsc.orgscispace.com

Table 3: Hydrothermal Stability and Modification of ZIF-8

Material Treatment Condition Outcome Enhancement Method Reference
ZIF-8 Boiling water (100°C) Initially reported as stable - pnas.org
ZIF-8 Water at high temperature Undergoes hydrolysis; potential transformation to ZnO or other dense phases - nih.govacs.org
ZIF-L Hydrothermal (100°C) Low stability compared to ZIF-8 - rsc.org
ZIF-8 Thermal treatment at 450°C in inert atmosphere High hydrothermal stability achieved Formation of a protective surface carbon layer nih.govacs.org

| ZIF-8 | Shell-Ligand-Exchange-Reaction (SLER) with DMBIM* | Enhanced hydrothermal stability | Increased surface hydrophobicity | scispace.com |

*DMBIM = 5,6-dimethylbenzimidazole

Biomimetic Research and Biological Relevance of Zinc Imidazole Systems

Mimicry of Zinc-Containing Enzyme Active Sites

A cornerstone of bioinorganic chemistry is the synthesis of low-molecular-weight complexes that replicate the coordination environment of metal ions in enzyme active sites. For zinc enzymes, this predominantly involves modeling the interaction between zinc and histidine's imidazole (B134444) ring.

Carbonic anhydrases (CAs) are ubiquitous zinc metalloenzymes that efficiently catalyze the reversible hydration of carbon dioxide. mdpi.com The active site features a Zn(II) ion tetrahedrally coordinated by the imidazole groups of three histidine residues and a water molecule or hydroxide (B78521) ion. mdpi.comwku.edu This arrangement is crucial for the enzyme's high catalytic rate, which approaches 10⁶ M⁻¹s⁻¹. mdpi.com The zinc-bound water molecule has a lowered pKa of approximately 7, allowing for the formation of a potent zinc-hydroxide nucleophile at physiological pH. rsc.org

Biomimetic models aim to replicate this active site to understand its function and develop artificial catalysts. Early models utilized simple imidazole ligands to mimic the histidine coordination. rsc.org More sophisticated models employ tripodal ligands to enforce the correct geometry. For example, zinc complexes with the tris(2-pyridylmethyl)amine (B178826) (TPA) ligand have been synthesized to mimic the primary coordination sphere of CA. mdpi.com To model the secondary coordination sphere, which includes a hydrogen-bonding network that facilitates proton transfer, modified ligands like 6-((bis(pyridin-2-ylmethyl)amino)methyl)pyridin-2-ol (TPA-OH) have been developed. mdpi.com The introduction of the hydroxyl group in the TPA-OH ligand successfully mimics the role of the Thr-199 residue in CA, lowering the pKa of the zinc-bound water from 8.0 in the TPA complex to 6.8, and thereby increasing the CO₂ hydration rate. mdpi.com

Zeolitic imidazolate frameworks (ZIFs), particularly ZIF-8, have also emerged as promising platforms for CA mimicry. nih.govresearchgate.net The internal zinc sites in ZIFs are typically four-coordinate and tetrahedral, similar to the CA active site. rsc.org A novel trans-functionalization strategy has been used to transform ZIF-L into ZIF-8-OH, creating a CA-like active center (Zn-N₃-OH) that shows significantly enhanced hydrolytic activity for para-nitrophenyl (B135317) acetate (B1210297). nih.gov

Table 1: Comparison of Selected Biomimetic Models for Carbonic Anhydrase
Model SystemLigand(s)Key Feature MimickedReported Finding(s)Reference
[Zn(TPA)(H₂O)]²⁺tris(2-pyridylmethyl)amine (TPA)Primary coordination sphere (3N + H₂O)pKa of bound water is 8.0; CO₂ hydration rate constant is 648.4 M⁻¹s⁻¹ mdpi.com
[Zn(TPA-OH)(H₂O)]²⁺6-((bis(pyridin-2-ylmethyl)amino)methyl)pyridin-2-ol (TPA-OH)Primary and secondary coordination spheres (mimics Thr-199 H-bond network)pKa of bound water is lowered to 6.8; CO₂ hydration rate constant is 730.6 M⁻¹s⁻¹ mdpi.com
ZIF-8-OH2-methylimidazole (B133640), hydroxyl groupZn-N₃-OH active centerDemonstrates substantially enhanced catalytic activity in the hydrolysis of para-nitrophenyl acetate compared to unmodified ZIFs. nih.gov
[Zn(Him)₂(MeCO₂)₂]Imidazole (Him), AcetateCarboxylate-histidine-zinc triad (B1167595) interactionsFirst structural model for the triad system, mimicking head-on and in-plane interactions. rsc.org

Matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinase (ADAMs) are families of zinc-dependent endopeptidases crucial for the degradation and remodeling of the extracellular matrix (ECM). nih.govmdpi.com These enzymes share a highly conserved catalytic domain containing the zinc-binding motif HEXXHXXGXXH, where three histidine imidazole rings coordinate the catalytic Zn(II) ion. nih.govwikipedia.org This active site is further stabilized by a "Met-turn," a conserved methionine residue that forms a hydrophobic base beneath the zinc-binding imidazole rings. mdpi.com

The catalytic mechanism involves the activation of a water molecule by the zinc ion, similar to carbonic anhydrase. nih.gov The inactive forms (pro-enzymes) of MMPs feature a "cysteine switch," where a conserved cysteine residue in the pro-peptide domain coordinates to the active-site zinc, inhibiting its catalytic activity. wikipedia.org Activation requires the disruption of this zinc-cysteine bond. wikipedia.org

Biomimetic research in this area often focuses on understanding the structure-function relationships and developing specific inhibitors, as the upregulation of these enzymes is linked to diseases like cancer and arthritis. researchgate.net Synthetic inhibitors commonly feature a chelating group, such as a hydroxamate, that binds tightly to the catalytic zinc atom, displacing the activated water molecule and blocking substrate access. wikipedia.org Models of the active site help in the rational design of these inhibitors. researchgate.netacs.org

The 2-His-1-carboxylate facial triad is another critical structural motif found in the active sites of many mononuclear zinc enzymes, including proteases like thermolysin and carboxypeptidase. d-nb.inforesearchgate.net In this arrangement, the zinc ion is facially capped by two histidine imidazole donors and a carboxylate donor from a glutamate (B1630785) or aspartate residue. d-nb.inforesearchgate.net The fourth coordination site is typically occupied by a catalytically vital water molecule. d-nb.info

Synthetic chemists have designed elegant ligand systems to create accurate structural mimics of this triad. Tripodal, monoanionic N,N,O ligands that incorporate two imidazole units and a carboxylate group within a single framework have proven particularly successful. d-nb.infouu.nl Ligands such as 3,3-bis(1-methylimidazol-2-yl)propionate (MIm₂Pr) and its derivatives have been shown to coordinate to Zn(II) in a tridentate, tripodal N,N,O fashion, closely replicating the geometry of the enzyme active site. d-nb.info The coordination chemistry can be sensitive to stoichiometry, with 1:1 ligand-to-metal complexes sometimes forming polymeric structures, while 2:1 complexes can yield the desired mononuclear, facially capped structure. d-nb.info Another strategy involves the self-assembly of sterically hindered N-donor (imidazole) and carboxylate ligands with a zinc(II) center to prepare mononuclear complexes that model the facial triad. acs.org

Table 2: Ligand Systems Used to Mimic the 2-His-1-Carboxylate Facial Triad
Ligand SystemDescriptionKey FindingReference
3,3-bis(1-alkylimidazol-2-yl)propionates (e.g., MIm₂Pr)Tripodal, monoanionic N,N,O ligands with two imidazole donors and one carboxylate donor.Forms a 2:1 complex, [Zn(MIm₂Pr)₂], that coordinates in a tridentate, tripodal N,N,O fashion, mimicking the facial triad. d-nb.info
Bis(benzimidazolyl)propionate (BMBMeIP) and its ester (BMBMeIPnPr)Bulky ligands with two benzimidazole (B57391) moieties and a carboxylate or ester group.Designed to prevent the formation of coordinatively saturated complexes, allowing for open coordination sites similar to the enzyme. uu.nl
Sterically hindered N-donors and terphenylcarboxylate ligandsSelf-assembly of separate imidazole and carboxylate ligands with Zn(II).Successfully prepares mononuclear complexes that closely model the 2-His-1-carboxylate facial triad. acs.org

Mechanistic Investigations of Zinc-Imidazole Catalysis in Enzyme Models

Beyond structural mimicry, zinc-imidazole model systems are instrumental in elucidating the catalytic mechanisms employed by metalloenzymes. These studies focus on how the zinc-imidazole core facilitates key chemical steps, such as the activation of water and the transfer of protons.

A central theme in the mechanism of many zinc enzymes is the activation of a coordinated water molecule for hydrolysis. rsc.org The Lewis acidity of the Zn(II) ion, which is modulated by its coordination environment (including the number and type of imidazole ligands), is key to this process. rsc.orgresearchgate.net By withdrawing electron density, the zinc center significantly lowers the pKa of the bound water molecule, facilitating its deprotonation to form a highly nucleophilic zinc-hydroxide species. researchgate.netnih.gov

The coordination number and geometry of the zinc-imidazole complex have a profound impact on the acidity of the Zn-OH₂ moiety and thus on catalytic efficiency. researchgate.netrsc.org Theoretical calculations have shown that the deprotonation energy of the coordinated water is highly sensitive to these structural parameters. researchgate.net This zinc-bound hydroxide is the key nucleophile that attacks the substrate, be it CO₂ in carbonic anhydrase, a peptide bond in proteases, or a phosphate (B84403) ester in phosphatases. nih.govfrontiersin.orgnih.gov In model systems for ribonucleases, the combination of Zn(II) and imidazole was found to be much more effective at catalyzing the cleavage of RNA model substrates than imidazole alone, highlighting the critical role of the zinc-activated nucleophile. nih.govpnas.org

The imidazole ligand is not merely a passive spectator that holds the zinc ion in place; it often plays an active and direct role in the catalytic cycle. One of its most important functions is to facilitate proton transfer, a step that is frequently rate-limiting in enzyme catalysis. nih.govrsc.org

In carbonic anhydrase, the regeneration of the active zinc-hydroxide nucleophile requires the removal of a proton from the newly bound water molecule. This is accomplished via a proton shuttle mechanism involving the imidazole side chain of a nearby histidine residue (His64 in human CA II). nih.govresearchgate.net This residue accepts a proton from the zinc-bound water and transfers it to the bulk solvent. nih.govresearchgate.net Studies on CA variants where His64 is mutated show dramatically reduced activity, which can be rescued by the addition of external proton acceptors like imidazole, providing a complete structural and mechanistic understanding of this process. nih.gov

In other enzyme models, the imidazole moiety can act as a general base catalyst. nih.govrsc.org For example, in the hydrolysis of phenyl esters and dinucleotides, imidazole can deprotonate the attacking nucleophile or participate in a concerted mechanism. nih.govoup.com The combination of a Lewis acid (Zn²⁺) to activate the substrate and an imidazole base to facilitate proton transfer creates a potent bifunctional catalytic system. acs.orgnih.govpnas.org This simultaneous Lewis acid/base catalysis is far more effective than catalysis by either component alone. nih.gov Furthermore, hydrogen bonding between the N-H of a coordinated imidazole and nearby residues, such as a carboxylate, can modulate the basicity of the ligating nitrogen and stabilize the transition state of the reaction. rsc.orgfrontiersin.orgfrontiersin.org

Influence of Coordination Number and Geometry on Catalytic Activity

The catalytic prowess of zinc-imidazole systems is intricately linked to the coordination number (CN) and geometry around the zinc(II) ion. These structural parameters significantly influence the Lewis acidity of the zinc center, which is a cornerstone of its catalytic function in a vast number of enzymes. nih.govnih.gov Many zinc-containing enzymes are hydrolases, where the zinc ion facilitates the transfer of a proton from a donor, such as water or a thiol group, to a Lewis base. nih.govnih.gov

Quantum computational studies have provided deep insights into the dynamic relationship between the zinc coordination environment and its catalytic activity. nih.govnih.gov For instance, density functional theory (DFT) and second-order perturbation theory (MP2) calculations on model complexes have demonstrated that as the number of imidazole ligands coordinating the zinc ion increases, the acidity of a co-ligand, such as a thiol, decreases. nih.govnih.gov This is evidenced by an increase in the S-H proton dissociation energy. nih.govnih.gov Concurrently, the bond energy between zinc and the co-ligand's donor atom (e.g., sulfur) weakens. nih.govnih.gov

Furthermore, even with a constant coordination number, alterations in the coordination geometry can have a profound impact on catalytic activity. nih.govrsc.org The angles between the ligands surrounding the zinc ion can modulate the acidity of a coordinated molecule. nih.govnih.gov For example, at a constant coordination number, the S-H proton dissociation energy of a coordinated thiol decreases as the S-Zn-(Imidazole)n angles increase from their equilibrium positions. nih.govnih.gov This indicates that the zinc-coordinated thiol can become more or less acidic depending on the specific positioning of the imidazole ligands. nih.govnih.gov

These findings are highly relevant to biological systems, such as matrix metalloproteinases (MMPs), where the catalytic site often features a [(His)3Zn(II)-L] complex. nih.gov The coordination environment around the zinc center, including both the number of coordinating histidine residues and their geometric arrangement, has a significant impact on the driving force for both bond dissociation and proton transfer processes, which are central to the enzyme's catalytic mechanism. nih.gov The d10 configuration of Zn(II) allows for flexible stereochemistry, enabling geometries to range from tetrahedral to square pyramidal and trigonal bipyramidal to octahedral, which in turn influences its Lewis acid activity in catalytic processes. mdpi.com

Table 1: Effect of Imidazole Coordination on a Zinc-Coordinated Thiol

Number of Imidazole Ligands (n)Effect on Thiol AcidityEffect on Zn-S Bond Energy
IncreasingDecreases (S-H proton dissociation energy increases)Decreases

Histidine-Zinc Interactions in Biological Systems

Coordination of Zinc by Imidazole Nitrogen Atoms of Histidine

The interaction between zinc ions and the amino acid histidine is a fundamental aspect of bioinorganic chemistry, with the imidazole side chain of histidine being a primary binding site for zinc in a multitude of proteins. patsnap.comresearchgate.netontosight.ai Histidine is unique among amino acids in possessing this imidazole group, which has a high affinity for metal ions like zinc. patsnap.comresearchgate.net The coordination typically occurs through the nitrogen atoms of the imidazole ring. patsnap.comnih.gov

The imidazole ring contains two nitrogen atoms, Nπ (N1) and Nτ (N3), both of which can act as electron donors to coordinate with the zinc ion. nih.govmdpi.com This coordination is pH-dependent, as at least one of the nitrogen atoms needs to be deprotonated to bind the metal. mdpi.com Under acidic conditions, the imidazole side chain is protonated and positively charged, which prevents metal binding. mdpi.com However, at physiological pH, one of the nitrogen atoms is typically deprotonated, allowing for coordination with zinc. mdpi.com In some instances, both nitrogen atoms can become deprotonated and act as acceptors to bind to zinc or water, particularly at higher pH values. researchgate.net

The number of histidine residues coordinating a single zinc ion can vary, with complexes involving two to six histidines being observed. researchgate.net This versatile coordination ability allows for the formation of diverse zinc-binding motifs within proteins, each tailored to a specific structural or functional role. patsnap.comontosight.ai

Role in Protein Structure Stability (e.g., Zinc Fingers)

One of the most well-documented roles of histidine-zinc interactions is in the stabilization of protein structures, most notably in zinc finger motifs. patsnap.comjmb.or.krwikipedia.org Zinc fingers are small protein domains where the coordination of a zinc ion is essential for maintaining the folded structure. wikipedia.orgnih.gov This structural stabilization is crucial for the protein's function, which often involves binding to DNA, RNA, or other proteins. jmb.or.krwikipedia.org

In the classical Cys2His2 zinc finger, the zinc ion is tetrahedrally coordinated by two cysteine residues and two histidine residues. researchgate.netjmb.or.kr This coordination is critical for generating a stable ββα fold, which presents a surface for specific interactions with target molecules. jmb.or.kr The zinc ion itself does not directly participate in the binding to DNA or RNA; instead, it acts as a structural scaffold, holding the protein's secondary structural elements in the correct orientation for recognition. jmb.or.krnih.gov

The stability conferred by the zinc-histidine coordination is significant. nih.gov Molecular dynamics simulations have shown that the zinc ion is essential for the mechanical stabilization of the functional, folded conformation of zinc finger domains. nih.gov In the absence of zinc, or if the coordinating cysteine residues are protonated, the tertiary structure of the motif is largely disrupted. nih.gov

Relevance to Enzyme Cofactor Function

Zinc is an essential cofactor for a vast array of enzymes, and in many of these, histidine residues are key to positioning the zinc ion within the active site for optimal catalytic function. patsnap.comontosight.aipatsnap.com The coordination of zinc by histidine enhances the ion's ability to act as a Lewis acid, which is central to its catalytic role. nih.govpatsnap.com

A prime example is carbonic anhydrase, where a zinc ion coordinated by three histidine residues and a water molecule is at the heart of the enzyme's active site. ontosight.ainih.gov This coordination facilitates the polarization of the bound water molecule, lowering its pKa and promoting its deprotonation to form a zinc-bound hydroxide ion. researchgate.netrsc.org This hydroxide is a potent nucleophile that attacks carbon dioxide, initiating its conversion to bicarbonate. ontosight.ai

Similarly, in enzymes like carboxypeptidase and alcohol dehydrogenase, histidine-zinc coordination is crucial for stabilizing the transition states of the catalyzed reactions. patsnap.com The precise positioning of the zinc ion by the histidine ligands within the enzyme's active site allows for efficient catalysis. patsnap.com The ability of the imidazole side chain to both donate and accept electrons makes it an ideal ligand for modulating the reactivity of the zinc cofactor. ontosight.ai

Bioinorganic Chemistry Perspectives on Zinc Ion Speciation and Ligand Exchange

The biological chemistry of zinc is not solely defined by its tight binding within proteins but also by the dynamics of "mobile" zinc ions involved in regulation, transport, and signaling. nih.govnih.gov Understanding zinc ion speciation—the distribution of zinc among different chemical forms, including complexes with low molecular weight ligands—is crucial for a complete picture of its biological roles. nih.govnih.govresearchgate.net

In biological fluids, zinc ions can form complexes with a variety of small molecules and anions, such as water, ATP, glutathione, and citrate. nih.govnih.gov The speciation of zinc is highly dependent on the local environment, including pH and the concentration of available ligands. nih.govkcl.ac.uk For instance, in the highly acidic environment of the stomach, chloride complexes of zinc are likely significant, while in the alkaline environment of the duodenum, bicarbonate complexes may play a more prominent role. kcl.ac.uk

The kinetics of ligand exchange at the zinc center are also of fundamental importance. nih.govresearchgate.net The rate at which zinc ions associate with and dissociate from ligands determines their availability and transfer between different cellular compartments and proteins. nih.gov Studies on model systems, such as zinc complexes with calixarenes, have provided insights into the mechanisms of ligand exchange. These studies suggest that even a single water molecule can play a key role in catalyzing ligand exchange at a zinc center, potentially through an associative mechanism involving a transient five-coordinate intermediate. nih.gov This highlights the lability of zinc coordination, which is essential for its dynamic roles in biology. nih.gov The kinetics of ligand substitution reactions involving zinc complexes and biologically relevant nucleophiles like imidazole and L-histidine have been shown to proceed in a stepwise manner, often involving changes in the coordination geometry of the zinc ion. sciforum.net

Applications in Engineered Enzymes and Model Systems

The fundamental principles of zinc-imidazole coordination have been leveraged in the design of engineered enzymes and synthetic model systems that mimic the function of natural metalloenzymes. rsc.orgscirp.org These biomimetic approaches offer valuable tools for elucidating enzymatic mechanisms and for developing novel catalysts for a range of applications. nih.govrsc.org

Low-molecular-weight coordination compounds have been synthesized to model the active sites of zinc-containing enzymes like carboxypeptidase A and carbonic anhydrase. scirp.org For example, the complex [Zn(Him)2(MeCO2)2] (where Him = imidazole) was the first structurally characterized model for the carboxylate-histidine-zinc interactions frequently observed in zinc enzymes. rsc.org Such models allow for detailed spectroscopic and structural studies that can provide insights into the catalytic mechanisms of their biological counterparts. scirp.org

Furthermore, zinc-imidazole chemistry has been applied in the development of artificial enzymes and catalysts. Zeolitic imidazolate frameworks (ZIFs), which are a class of metal-organic frameworks (MOFs), have been shown to possess catalytic activity that mimics enzymes like carbonic anhydrase. researchgate.netrsc.org The structure of ZIFs, with their zinc nodes and imidazole-based linkers, can create active sites that facilitate reactions such as CO2 hydration. researchgate.netrsc.org Enzymes have also been encapsulated within ZIFs, creating hybrid materials with enhanced stability and catalytic activity. rsc.orgresearchgate.net

Model systems have also been instrumental in studying the cleavage of RNA. The cyclization and cleavage of dinucleotides can be catalyzed by a combination of Zn2+ and imidazole, with the zinc-imidazole system being significantly more effective than imidazole alone. nih.gov This is attributed to a mechanism involving simultaneous Lewis acid/base catalysis, providing a model for the action of enzymes like ribonuclease A. nih.gov

Advanced Applications of Zinc Imidazole Materials

Environmental Remediation

The versatile properties of zinc-imidazole materials, especially Zeolitic Imidazolate Framework-8 (ZIF-8), make them prime candidates for addressing pressing environmental challenges. Their application in environmental remediation spans the removal of a wide array of pollutants from water and air through adsorption and the chemical breakdown of contaminants via photocatalysis.

The high porosity and large surface area of zinc-imidazole frameworks provide abundant active sites for the capture and concentration of pollutants. researchgate.netresearchgate.net The tunability of their pore size and surface chemistry allows for selective adsorption of specific molecules, making them highly efficient and versatile adsorbents.

Zinc-imidazole materials have demonstrated significant efficacy in sequestering toxic heavy metal ions from aqueous solutions. acs.org ZIF-8, for example, can rapidly adsorb copper (Cu²⁺) ions. researchgate.net Studies have shown that ZnO particles, a related material, can remove over 85% of copper(II), silver(I), and lead(II) ions from water within an hour under UV light. nih.gov The removal mechanisms can include adsorption and reduction/oxidation processes. nih.gov A novel Zn(II)-Imidazole Framework has shown exceptionally high uptake capacities for lead (Pb), mercury (Hg), and arsenic (As) ions. acs.org The adsorption data for this material align well with the Langmuir model, suggesting a single-layer uptake process on a uniform surface. acs.org While materials like ZnO particles have shown high efficiency for lead and copper, the removal efficiency for chromium (Cr(VI)) was observed to be less than 15%. nih.gov

MaterialPollutantMaximum Adsorption Capacity (mg/g)Removal Efficiency (%)Reference
Zn(II)-Imidazole FrameworkLead (Pb²⁺)1097- acs.org
ZIF-8Copper (Cu²⁺)-- researchgate.net
ZnO ParticlesCopper (Cu²⁺)->85% nih.gov
ZnO ParticlesLead (Pb²⁺)->85% nih.gov
ZnO ParticlesChromium (Cr⁶⁺)-<15% nih.gov

The adsorptive capabilities of zinc-imidazole frameworks extend to various organic pollutants found in wastewater. nih.gov These materials can effectively remove contaminants such as dyes and antibiotics. nih.govdeswater.com For instance, a composite of ZIF-8 and zinc oxide (ZnO-ZIF-8) exhibited a very high adsorption capacity of 3,654 mg/g for the dye Malachite green. deswater.com Similarly, ZIF-8 has been used to remove the widely used antibiotic Ofloxacin from tap water, demonstrating a remarkable adsorption capacity of 95 mg/g under real-world conditions. nih.gov

MaterialPollutantMaximum Adsorption Capacity (mg/g)Reference
ZnO-ZIF-8 CompositeMalachite Green3654 deswater.com
ZIF-8Ofloxacin95 nih.gov

Zeolitic imidazolate frameworks, particularly ZIF-8, have emerged as highly promising materials for the capture of carbon dioxide (CO₂), a major greenhouse gas. nih.govacs.org The inherent porosity of ZIF-8 plays a crucial role in its CO₂ adsorption capacity. researchgate.net Modifying the ZIF-8 structure by exchanging some of its organic ligands can significantly enhance its ability to absorb CO₂. nih.govacs.org For example, introducing nitro-functionalized imidazole (B134444) ligands into the ZIF-8 structure led to a 100% increase in CO₂ uptake. acs.org Research has shown that these modified ZIFs can achieve record-high CO₂ adsorption under low-pressure conditions. acs.org A Zn–N–C single-atom nanozyme, which mimics the structure of metalloenzymes, has also shown a high CO₂ uptake of 2.3 mmol/g. acs.org

MaterialCO₂ Uptake (cm³/g at STP)CO₂ Uptake (mmol/g)Reference
nZIF-838.5~1.72 acs.org
NO₂Im-exchanged nZIF-8 (24h)-- acs.org
NO₂Im-exchanged nZIF-8 (120h)98~4.37 acs.org
SHbIm-exchanged nZIF-8 (60h)87~3.88 acs.org
Zn–N–C SAN-2.3 acs.org

The proliferation of nuclear technology necessitates effective methods for removing radioactive contaminants from the environment. researchgate.net Zinc-imidazole frameworks are excellent candidates for sequestering radionuclides due to their tunable porous structures, numerous active sites, and high chemical stability. researchgate.net ZIF-based materials have been developed for the capture of radioactive iodine (I₂), a significant concern due to its radiotoxicity. researchgate.net Amine-functionalized ZIF-8 derivatives have been prepared and investigated for their performance in removing I₂ from solutions. researchgate.net Beyond iodine, the broader class of metal-organic frameworks has been studied for the sequestration of other critical radionuclides, including cesium (Cs⁺), strontium (Sr²⁺), uranium (as UO₂²⁺), and technetium (as TcO₄⁻). bohrium.com

MaterialTarget RadionuclideApplication/FindingReference
ZIF-8 and derivativesIodine (I₂)Efficient removal from n-hexane solution. researchgate.net
ZIF-based materialsGeneral RadionuclidesExcellent candidates due to tunable porosity and active sites. researchgate.net
General MOFsCs⁺, Sr²⁺, UO₂²⁺, TcO₄⁻Investigated for sequestration from aqueous solutions. bohrium.com

In addition to adsorption, zinc-imidazole materials function as effective photocatalysts, using light energy to degrade persistent organic pollutants into less harmful substances. ekb.egekb.eg These coordination polymers can be synthesized to have tunable band-gaps, allowing them to be active under UV or visible light irradiation. nih.gov Zinc-imidazole coordination polymers (Zn-Im CP) have demonstrated good photocatalytic performance for the degradation of dyes like methylene (B1212753) blue. ekb.egekb.egresearchgate.net In one study, a 90% decomposition of methylene blue was achieved within 300 minutes. ekb.eg The efficiency of these materials can be enhanced through modifications, such as sulfur-doping, which has been shown to increase the degradation of both cationic methylene blue and anionic methyl orange dyes. nih.govresearchgate.net Research indicates that degradation efficiencies of up to 100% can be achieved for various organic dyes using ZIF-8 as a photocatalyst. tubitak.gov.tr

MaterialPollutantLight SourceDegradation Efficiency (%)Time (min)Reference
Zn-Im CPMethylene BlueVisible90300 ekb.eg
Zn-Im CPMethylene BlueUV-Vis95120 ekb.eg
Sulfur-doped ZnImCPMethylene BlueVisibleIncreased with sulfur content- nih.gov
Sulfur-doped ZnImCPMethyl OrangeUVIncreased with sulfur content- nih.gov
ZIF-8RhB, MB, MO, etc.-up to 100- tubitak.gov.tr

Water Treatment Technologies

Zinc-imidazole materials, especially Zeolitic Imidazolate Frameworks like ZIF-8, have demonstrated remarkable efficacy in addressing water contamination. Their porous structure and active sites enable the removal of a wide array of pollutants through mechanisms such as adsorption and photocatalytic degradation.

These materials are highly effective at capturing heavy metal ions from aqueous solutions. The coordination between the metal ions and the imidazole ligands facilitates the sequestration of toxic metals. For instance, a novel Zn(II)-imidazole framework has shown an exceptionally high uptake capacity for lead (Pb), mercury (Hg), and arsenic (As) ions. rsc.org Similarly, ZIF-8 nanocrystals are proficient in adsorbing ions like copper (Cu(II)) and cadmium (Cd(II)). researchgate.netresearchgate.net The mechanism for heavy metal removal often involves ion exchange and electrostatic interactions. researchgate.net

Furthermore, zinc-imidazole composites are utilized in the degradation and removal of organic pollutants, such as industrial dyes and antibiotics. A composite of ZIF-8 and zinc oxide (ZnO) has been successfully used to remove Malachite green, a common industrial dye, with a very high adsorption capacity. nih.gov Other studies have demonstrated the efficient removal of dyes like Methylene blue, Aniline blue, and Congo red by various zinc-based MOFs. researchgate.netnih.govnih.govmdpi.com The removal mechanism can be attributed to electrostatic forces, π-π stacking, and hydrogen bonds between the pollutant molecules and the framework. researchgate.netmdpi.com Beyond dyes, ZIF-8 has also proven effective in adsorbing antibiotics like Ofloxacin from contaminated water. researchgate.net

In addition to adsorption, zinc-imidazole coordination polymers can act as photocatalysts to degrade organic pollutants under light irradiation. nih.gov By generating reactive oxygen species, these materials can break down complex organic molecules into simpler, less harmful substances, offering a sustainable method for water purification. nih.govnih.govrsc.org

Zinc-Imidazole MaterialPollutant TypeSpecific PollutantPerformance MetricSource
Zn(II)-Imidazole FrameworkHeavy MetalLead (Pb), Mercury (Hg), Arsenic (As)Max. uptake: 1097 mg/g (Pb), 32 mg/g (Hg), 718 mg/g (As) rsc.org
ZIF-8Heavy MetalCopper (Cu(II))Removal efficiency: 95.4% researchgate.net
ZIF-8 on ZnO rods/cottonOtherArsenate (As(V))Uptake of 70% rsc.orgresearchgate.net
ZnO-ZIF-8 CompositeOrganic DyeMalachite green (MG)Adsorption capacity: 3,654 mg/g nih.gov
Zn-MOF (from waste batteries)Organic DyeAniline blue (AB)Adsorbed amount: 55.34 mg/g researchgate.netrsc.org
Zinc-Imidazole CP (ZnImCP)Organic DyeMethylene blue (MB)Degradation efficiency: ~66% after 300 min nih.govnih.gov
ZIF-8OtherOfloxacinAdsorption capacity: 95 mg/g researchgate.net

Chemical Sensing Technologies

The inherent luminescent properties of zinc-imidazole frameworks make them ideal candidates for the development of highly sensitive and selective chemical sensors. These materials can detect a variety of analytes through changes in their fluorescence emission, a process often referred to as fluorescent sensing.

Fluorescent Sensing of Analytes

The porous nature of zinc-imidazole materials allows analytes to diffuse into their framework, interacting with the organic linkers or metal nodes. This interaction can alter the electronic properties of the material, leading to either an enhancement ("turn-on") or a reduction ("turn-off" or quenching) of its fluorescence, which serves as the detection signal.

Zinc-imidazole frameworks have been engineered to act as highly selective fluorescent sensors for various metal cations. The detection mechanism often relies on ion exchange or specific coordination interactions that modulate the luminescent properties of the framework.

For instance, certain Zn-based MOFs exhibit a significant fluorescence quenching effect in the presence of ferric ions (Fe³⁺). researchgate.netnih.gov This high selectivity allows for the detection of Fe³⁺ even in the presence of other competing metal ions. The quenching is often attributed to resonance energy transfer between the MOF and the metal ion. nih.gov

The detection of cadmium (Cd²⁺) is another notable application. Zeolitic imidazolate framework-90 (ZIF-90) and ZIF-8 have been shown to be effective sensors for Cd²⁺, where the luminescence intensity increases upon interaction with the cation. researchgate.netresearchgate.net This "turn-on" response is highly desirable as it provides a clear signal against a dark background. rsc.org One novel Zn-MOF demonstrated a fluorescence enhancement for Cd²⁺ with a detection limit as low as 0.12 μM. mdpi.com

Conversely, copper ions (Cu²⁺) typically cause a quenching of the fluorescence of zinc-imidazole materials like ZIF-90 and ZIF-8. researchgate.netresearchgate.net The interaction between Cu²⁺ and the imidazole nitrogen sites leads to a proportional decrease in luminescence intensity, enabling quantitative detection. Imidazole derivatives have also been synthesized to act as chemosensors for Cu²⁺ with detection limits in the sub-micromolar range. nih.gov

Sensor MaterialAnalyteSensing MechanismDetection Limit (LOD)Source
Zn(all-bdc)(Py) MOFFe³⁺Fluorescence Quenching0.95 μM researchgate.netnih.gov
ZIF-90Cd²⁺Fluorescence EnhancementNot specified researchgate.netresearchgate.netrsc.org
{Zn₂(L)₂(DMF)₂H₂O}nCd²⁺Fluorescence Enhancement0.12 μM mdpi.com
ZIF-8Cd²⁺Fluorescence EnhancementNot specified researchgate.net
ZIF-90Cu²⁺Fluorescence QuenchingNot specified researchgate.netresearchgate.netrsc.org
Imidazole Derivative (AS)Cu²⁺Fluorescence Quenching0.28 µM nih.gov

Beyond cations, zinc-imidazole materials are also effective in detecting hazardous anions. The chromate (B82759) anion (CrO₄²⁻), a toxic water pollutant, can be detected with high sensitivity using ZIF-90. researchgate.netrsc.org The luminescence of ZIF-90 is gradually and effectively quenched as the concentration of CrO₄²⁻ increases. researchgate.net This quenching effect follows the Stern-Volmer model, indicating a strong interaction between the anion and the framework. researchgate.net The mechanism is believed to involve the absorption of the framework's excitation energy by the chromate ion, which inhibits the energy transfer process within the MOF and leads to the quenching of fluorescence. nih.gov

The versatility of zinc-imidazole fluorescent sensors extends to the detection of various organic molecules.

Acetone: ZIF-90 has been identified as a useful luminescent sensor for acetone. When ZIF-90 emulsions are exposed to increasing amounts of acetone, their fluorescence intensity gradually decreases. researchgate.netrsc.org Another Zn-MOF also demonstrated a nearly complete disappearance of luminescence in the presence of acetone, with a calculated detection limit of 0.1597% by volume. mdpi.com

Nitroaromatic Explosives: The detection of nitroaromatic compounds, which are common components of explosives, is a critical application for security and environmental monitoring. Zinc-imidazole frameworks can act as highly sensitive detectors for substances like 2,4,6-trinitrophenol (TNP) and trinitrotoluene (TNT). nih.govnih.gov For example, ZIF-8 nanoparticles doped with fluorescein (B123965) exhibit a "turn-off" fluorescent response to several nitroaromatic analytes, with a particularly high sensitivity towards TNP (LOD of 2 μM). nih.govnih.gov Another sensor, ZnQ@ZIF-8, shows fluorescence quenching for TNT at concentrations as low as 1 ppm. rsc.orgresearchgate.net The sensing mechanism is typically based on photoinduced electron transfer from the electron-rich framework to the electron-deficient nitroaromatic molecules. nih.gov

Histidine: Specific amino acids can also be targeted. A fluorescent sensor for histidine has been developed using a zinc(II) porphyrin conjugate. The bridging interaction of the imidazole ring of histidine with the zinc center of the porphyrin causes a change in the fluorescence signal, allowing for its detection. nih.gov The limit of detection for histidine using this method was found to be 1.34 x 10⁻⁷ M. nih.gov Additionally, bovine serum albumin-conjugated zinc oxide nanoparticles have been used as luminescent probes that are effectively quenched by histidine. nih.gov

AnalyteSensor MaterialSensing MechanismDetection Limit (LOD)Source
AcetoneZIF-90Fluorescence QuenchingNot specified researchgate.netrsc.org
Acetone[Zn₃(BMP)₂(L)₂(H₂O)₄]·2H₂OFluorescence Quenching0.1597% (v/v) mdpi.com
Nitroaromatic ExplosiveFluorescein@ZIF-8Fluorescence Quenching2 μM (for TNP) nih.govnih.gov
Nitroaromatic ExplosiveZnQ@ZIF-8Fluorescence Quenching1 ppm (for TNT) rsc.orgresearchgate.net
HistidineZinc(II) porphyrin conjugateFluorescence Enhancement0.134 μM nih.gov
HistidineBSA-conjugated ZnO nanoparticlesFluorescence QuenchingNot specified nih.gov

Detecting trace amounts of water in organic solvents is crucial for many chemical reactions and industrial processes. A novel substituted imidazole derivative has been synthesized that can effectively act as a fluorescent sensor for water in ethanol (B145695). nih.gov The presence of water induces a significant change in the emission spectrum of the compound, allowing for sensitive detection. nih.govbohrium.com This demonstrates the potential for designing specific zinc-imidazole based materials for moisture sensing applications.

Sensing Mechanisms

The utility of zinc-imidazole materials in advanced sensing applications is largely due to a variety of sophisticated photophysical and electrochemical processes that are modulated by the presence of an analyte. These materials can be designed as "turn-on" or "turn-off" sensors, where the interaction with a target molecule induces a measurable change in their optical or electrical signals. The primary mechanisms underpinning these changes in fluorescence-based sensing include Photoinduced Electron Transfer (PET), Fluorescence Resonance Energy Transfer (FRET), Aggregation-Induced Luminescence (AIL), and the Inner Filter Effect (IFE). In crystalline frameworks, the phenomenon of exciton (B1674681) migration can also play a crucial role in enhancing detection sensitivity.

Photoinduced Electron Transfer (PET)

Photoinduced Electron Transfer (PET) is a powerful mechanism for designing "turn-on" fluorescent sensors. In a typical PET sensor, the system consists of a fluorophore (the signaling unit) connected by a short, non-conjugated spacer to a receptor unit (the recognition site) that also acts as an electron donor or acceptor. In the absence of the target analyte, excitation of the fluorophore is followed by a rapid, non-radiative deactivation via electron transfer with the receptor, effectively quenching the fluorescence. researchgate.net

In zinc-imidazole based sensors, the imidazole-containing moiety often serves as the receptor and a key part of the electron transfer pathway. The nitrogen atoms in the imidazole ring possess lone pairs of electrons, making the receptor an effective electron donor. When the target analyte, such as a Zn²⁺ ion, binds to this receptor, the redox potential of the receptor is altered. This binding event lowers the energy of the highest occupied molecular orbital (HOMO) of the receptor, making electron transfer to the excited fluorophore energetically unfavorable. mdpi.comnih.gov Consequently, the PET process is inhibited or "blocked," which restores the normal radiative decay pathway (fluorescence) of the fluorophore, leading to a "turn-on" signal. researchgate.net

A notable example involves a chemosensor utilizing a benzothiazole-linked imidazole structure. In its free state, the electron-rich imidazopyridine unit quenches the fluorescence of the benzothiazole (B30560) fluorophore via PET. mdpi.com Upon selective coordination with Zn²⁺ ions, the PET process is disrupted, resulting in a significant enhancement of fluorescence intensity and a visible color change from blue to bright green. mdpi.com This disruption allows for the highly sensitive and selective detection of zinc ions. Research has demonstrated that this mechanism can achieve very low detection limits, highlighting its efficacy. mdpi.com

Zinc-Imidazole Compound/ProbeFluorophoreAnalyteSensing OutcomeLimit of Detection (LOD)
Benzothiazole-linked Imidazole Pyridine (BIPP)BenzothiazoleZn²⁺Fluorescence "turn-on"2.36 x 10⁻⁸ M
4-piperazino-1,8-naphthalimide derivative4-amino-1,8-naphthalimideZn²⁺Fluorescence "turn-on"Not Specified
Cyclometalated Ir(III) complex with di(2-picolyl)amine (DPA) receptorIridium(III) complexZn²⁺Phosphorescence "turn-on"Not Specified
Fluorescence Resonance Energy Transfer (FRET)

Fluorescence Resonance Energy Transfer (FRET) is a non-radiative energy transfer process that occurs between two chromophores: a "donor" and an "acceptor". scnu.edu.cn When the donor molecule is excited, it can transfer its excitation energy to a nearby acceptor molecule if there is sufficient spectral overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor. researchgate.net The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor, typically occurring over distances of 1-10 nanometers. scnu.edu.cn

In sensing applications, zinc-imidazole materials can be incorporated into FRET systems where the binding of an analyte induces a conformational change. This change alters the distance or relative orientation between the donor and acceptor, leading to a measurable change in the FRET efficiency. For instance, a sensor can be designed where the donor and acceptor are held apart in the "off" state. The introduction of zinc ions, which coordinate with imidazole moieties, can cause the sensor to fold or assemble, bringing the donor and acceptor into proximity and "turning on" FRET. This results in quenched donor emission and sensitized acceptor emission. scnu.edu.cnmdpi.com

One strategy involves genetically encoded FRET-based sensors where zinc-binding domains are flanked by fluorescent proteins that serve as the donor-acceptor pair. mdpi.com While not small molecules, these systems illustrate the principle effectively. In small-molecule systems, a FRET-based indicator for mitochondrial zinc ions was developed where a donor fluorophore experiences a shift in its emission spectrum upon zinc coordination. This shift increases the spectral overlap with an acceptor fluorophore, thereby enhancing FRET efficiency and providing a ratiometric response to zinc concentration. researchgate.net

FRET System DescriptionDonorAcceptorAnalyteSensing Outcome
Genetically encoded sensor with zinc-binding domainsCyan Fluorescent Protein (CFP)Yellow Fluorescent Protein (YFP)Zn²⁺Increased Acceptor Emission
Mitochondria-localised ratiometric indicatorCoumarin derivativeRhodamine derivativeZn²⁺Enhanced FRET Efficiency
Zn-based Coordination Polymer SensorFramework Ligand (e.g., DIN)Analyte (e.g., Imidacloprid)ImidaclopridFluorescence Quenching
Aggregation-Induced Luminescence (AIL)

Aggregation-Induced Luminescence (AIL), which includes the phenomenon of Aggregation-Induced Emission (AIE), is a photophysical process observed in certain molecules that are non-emissive or weakly fluorescent when dissolved in a good solvent but become highly luminescent upon aggregation. nih.gov The underlying mechanism is often the restriction of intramolecular rotations (RIR) in the aggregated state. In solution, the excited state energy is dissipated non-radiatively through molecular vibrations and rotations. In the aggregated state, these motions are physically hindered, which blocks the non-radiative decay pathways and opens up a radiative channel, resulting in strong fluorescence emission. northwestern.edu

Zinc-imidazole complexes can be designed to act as AIE luminogens (AIEgens). In some systems, the ligand itself is non-fluorescent, but upon coordination with zinc ions and subsequent aggregation, strong luminescence is observed. acs.org The sensing application arises when the presence of an analyte either induces or disrupts the aggregation of these complexes.

For example, a Schiff base chemosensor with AIE characteristics was shown to exhibit a highly selective response towards Zn²⁺. The binding of zinc ions triggers the aggregation of the sensor molecules, leading to a significant "turn-on" fluorescence response. northwestern.edu This AIE-based sensing platform has been successfully applied to detect intracellular zinc ions in living cells. northwestern.edu The formation of aggregates can be confirmed through techniques like dynamic light scattering (DLS) and scanning electron microscopy (SEM). northwestern.edu

AIL/AIE SystemAnalyteSensing MediumSensing OutcomeKey Mechanism
Schiff base chemosensor (Hbdhn)Zn²⁺DMSO/H₂OFluorescence "turn-on"Chelation-induced aggregation
Zinc complexes with nitrobenzoate and pyridinecarboxamide ligandsWater (as aggregation inducer)Organic Solvent/H₂OFluorescence enhancementSolvent-induced aggregation
Multisite fluorescent sensor (BMP)Zn²⁺, 4-NitrophenolVariousFluorescence enhancement (Zn²⁺), Quenching (4-NP)AIEE + CHEF (Zn²⁺), AIEE + PET (4-NP)
Inner Filter Effect (IFE)

The Inner Filter Effect (IFE) is a phenomenon that leads to a reduction in observed fluorescence intensity but is distinct from true quenching processes like PET or FRET. researchgate.net IFE occurs when a substance in the sample (an absorber) absorbs either the excitation light intended for the fluorophore (primary IFE) or the light emitted by the fluorophore (secondary IFE). researchgate.net Unlike FRET, IFE does not require close proximity between the fluorophore and the absorber and is not a through-space energy transfer mechanism.

An IFE-based sensing system consists of a fluorophore and an absorber (quencher). The key requirement is a significant overlap between the absorption spectrum of the absorber and either the excitation or emission spectrum of the fluorophore. researchgate.net The sensing event is triggered when the analyte interacts with the system, causing a change in the absorption properties of the absorber, which in turn modulates the fluorescence of the independent fluorophore.

Zinc-based coordination polymers have been utilized as stable fluorescent platforms in IFE-based sensing. For instance, a Zn(II) coordination polymer containing 1,4-di(imidazole-1-yl)naphthalene was developed as a fluorescent sensor for various pollutants. The fluorescence of the polymer was effectively quenched by analytes like dichromate and certain pesticides. The mechanism was attributed in part to IFE, where the absorption spectrum of the analyte overlaps with the excitation or emission spectrum of the zinc-imidazole framework, leading to a reduction in the detected fluorescence signal. researchgate.net This approach benefits from simplicity, as it does not require covalent linking between the sensing unit and the signaling unit. researchgate.net

Fluorophore (Zinc-Imidazole Material)Absorber (Analyte)Spectral OverlapSensing OutcomeLOD
CP-1: [Zn₂(DIN)₂(HBTC²⁻)₂]Cr₂O₇²⁻Absorber spectrum overlaps with CP-1 excitation & emissionFluorescence Quenching0.48 μM
CP-1: [Zn₂(DIN)₂(HBTC²⁻)₂]NitenpyramAbsorber spectrum overlaps with CP-1 excitationFluorescence Quenching0.81 μM
Exciton Migration

In highly ordered, crystalline materials like zinc-imidazole based metal-organic frameworks (MOFs) and coordination polymers, photoexcitation can generate an exciton (an electron-hole pair) that is not localized to a single molecule but can migrate through the framework. osti.govnih.gov This process, known as exciton migration or energy migration, involves the hopping of energy from one chromophoric ligand to another before de-excitation occurs. nih.gov

This phenomenon can be harnessed to create highly sensitive sensing platforms based on a principle of "amplified quenching". acs.orgnih.gov When a small number of analyte molecules (quenchers) adsorb within or on the surface of the framework, the migrating excitons can efficiently find these quenching sites. A single analyte molecule can thus quench the fluorescence from multiple excited chromophores that the exciton visits during its lifetime. nih.gov This results in a much more significant fluorescence quenching than would occur if only the directly excited chromophore adjacent to the analyte was quenched.

Research on porphyrin-based MOFs has shown that an exciton can visit, on average, around 90 different porphyrin sites within its lifetime, leading to remarkable amplification in fluorescence quenching. nih.gov While this mechanism has been explored more extensively in other MOFs, its principles are directly applicable to luminescent zinc-imidazole frameworks. The efficiency of exciton migration makes these materials promising for the ultra-sensitive detection of analytes, particularly those that act as effective quenchers, such as nitroaromatic compounds. acs.orgnih.gov This mechanism provides a pathway to designing sensors with signal amplification built into the material's fundamental photophysics.

Electrochemical Sensing Platforms

Beyond optical sensing, zinc-imidazole materials, particularly Zeolitic Imidazolate Frameworks (ZIFs), are extensively used to construct advanced electrochemical sensing platforms. nih.gov ZIFs, such as the widely studied ZIF-8, are a subclass of metal-organic frameworks (MOFs) composed of zinc ions tetrahedrally coordinated to imidazolate linkers. Their unique properties, including high specific surface area, tunable porosity, exceptional chemical and thermal stability, and catalytically active sites, make them ideal for modifying electrodes.

When used in electrochemical sensors, ZIFs and their derivatives offer several key advantages:

High Surface Area: The porous nature of ZIFs provides a large electroactive surface area, which allows for a higher loading of recognition elements (e.g., enzymes, antibodies, aptamers) and enhances the interaction with target analytes.

Enhanced Electron Transfer: ZIFs can facilitate faster electron transfer kinetics at the electrode-electrolyte interface. Furthermore, ZIFs can be pyrolyzed to create nitrogen-doped porous carbon materials, which possess excellent conductivity and electrocatalytic activity. researchgate.net

Selective Recognition: The well-defined pores and channels of ZIFs can offer size and shape selectivity towards analytes. They can also serve as excellent hosts to encapsulate nanoparticles, enzymes, or other electroactive species to create hybrid sensing materials with tailored functionalities.

ZIF-based materials have been used to create sensors for a wide range of targets, including small biomolecules, heavy metal ions, and environmental pollutants. acs.orgnih.gov For instance, a composite of ZIF-8 and graphene oxide (ZIF-8@GO) was used to modify an electrode for the sensitive detection of lead ions (Pb²⁺), achieving a detection limit in the sub-nanomolar range. acs.org In another application, a label-free biosensor using ZIF-8 was developed to monitor protein-protein interactions via impedance-based measurements, demonstrating sensitivity ten times greater than conventional assays. nih.gov

Electrode Modification MaterialAnalyteDetection MethodLinear RangeLimit of Detection (LOD)
ZIF-8@Graphene Oxide (GO)Pb²⁺Differential Pulse Voltammetry (DPV)1 nM - 15 nM0.964 nM
ZIF-8 on Gold Interdigitated ElectrodesProtein-Protein Interaction (Trx-1/ADAM17cyto)Electrochemical Impedance Spectroscopy (EIS)0.05 - 1.0 µM< 0.5 µM
Co/Zn-ZIF NanofibersCd²⁺Cyclic Voltammetry (CV)100 nM - 1 mM27.27 nM
ZIF-67@rGOBisphenol A (BPA)Differential Pulse Voltammetry (DPV)0.05 µM - 100 µM5.2 nM
ZIF-8 derived porous carbon/rGOErwinia cypripedii (bacteria)Electrochemical Aptasensor10⁴ - 10⁹ cfu/mL4.92 x 10³ cfu/mL

Table of Compound Names

Abbreviation/Name Full Chemical Name
ZIF-8 Zeolitic Imidazolate Framework-8
ZIF-67 Zeolitic Imidazolate Framework-67
BIPP Benzothiazole-linked Imidazole Pyridine
DPA di(2-picolyl)amine
CFP Cyan Fluorescent Protein
YFP Yellow Fluorescent Protein
DIN 1,4-di(imidazole-1-yl)naphthalene
H₃BTC 1,3,5-benzenetricarboxylic acid
Hbdhn 1-(benzo osti.govdioxol-4-ylmethylene-hydrazonomethyl)-naphthalen-2-ol
BMP (E)-4-(((4-(1H-benzo[d]imidazol-2-yl)phenyl)imino)methyl)phenol
GO Graphene Oxide
rGO reduced Graphene Oxide
Trx-1 Thioredoxin-1

Catalysis and Reaction Mechanisms

Zinc-imidazole materials, particularly in the form of metal-organic frameworks (MOFs) known as Zeolitic Imidazolate Frameworks (ZIFs), have garnered significant attention for their catalytic prowess. The unique coordination of zinc ions with imidazole-based organic linkers creates a versatile platform with high surface area, tunable porosity, and exposed active metal sites, making them highly effective in various catalytic applications.

Heterogeneous Catalysis

Zinc-imidazole frameworks serve as robust heterogeneous catalysts, offering advantages over homogeneous catalysts such as ease of separation, recyclability, and enhanced stability. researchgate.net These materials combine the benefits of both homogeneous and heterogeneous systems. researchgate.net The catalytic activity often originates from the coordinatively unsaturated zinc sites, which act as Lewis acids. rsc.org

Bimetallic zinc-cobalt ZIFs (Zn/Co-ZIFs) have demonstrated improved physical and chemical properties compared to their single-metal counterparts. researchgate.net For instance, a hollow-structured Zn/Co-ZIF has shown remarkable activity in the chemical fixation of CO2, specifically the cycloaddition of CO2 with epoxides to form cyclic carbonates. This enhanced performance is attributed to improved mass transfer within the hollow structure and the stabilization of metal centers, allowing for excellent recyclability with no loss of activity over multiple runs. researchgate.net Similarly, bifunctional catalysts synthesized by incorporating zinc into a support and then grafting with imidazolium (B1220033) salt ionic liquids have proven to be efficient heterogeneous catalysts for CO2 cycloaddition, with the zinc hybrid enhancing both activity and stability. rsc.org

CO2 Reduction

The electrochemical reduction of carbon dioxide (CO2RR) is a critical area where zinc-imidazole materials, especially ZIF-8, have shown significant promise. semanticscholar.orgresearchgate.netnih.gov These frameworks are effective electrocatalysts for converting CO2 into valuable chemicals and fuels, such as carbon monoxide (CO) and methane (B114726) (CH4). semanticscholar.org

In this process, the porous structure of ZIFs facilitates the adsorption of CO2, a crucial initial step. nih.gov The discrete Zn nodes within the ZIF-8 structure are considered the primary catalytic centers. semanticscholar.orgresearchgate.netnih.gov Research has shown that ZIF-8 prepared using specific zinc sources, such as ZnSO4, can achieve a CO yield of up to 65%. semanticscholar.orgresearchgate.netnih.gov The choice of electrolyte also plays a vital role, with NaCl being identified as optimal for increasing CO selectivity due to facile anion exchange. semanticscholar.orgnih.gov

Catalytic Performance of Different ZIFs in CO2 Electrochemical Reduction researchgate.net
CatalystTopologyMax. CO Faradaic Efficiency (%)Potential (vs. RHE)Max. CO Current Density (mA cm⁻²)Potential (vs. RHE)
ZIF-8SOD81.0-1.1 V--
ZIF-108SOD--12.8-1.3 V
ZIF-7SOD----
SIM-1SOD----

Catalytic Oxidation Reactions (e.g., Styrene (B11656) Oxidation)

Zinc-imidazole complexes have also been investigated as catalysts for oxidation reactions, such as the oxidation of styrene. mdpi.com This reaction is industrially significant, and finding efficient and selective catalysts is a key research goal.

Studies on a series of metal(II) formate (B1220265), acetate (B1210297), and propionate (B1217596) complexes with imidazole have explored their catalytic activity in styrene oxidation. mdpi.com For Ni(II), Cu(II), and Zn(II) compounds, it was observed that an increase in the carbon chain length of the carboxylate ligand correlated with an increase in the conversion degree. mdpi.com Specifically, the zinc propionate complex, Zn(L2)2(Im)⸱H2O, exhibited high catalytic activity. mdpi.com

In a different approach, a mononuclear zinc(II) complex, cis-[ZnL2(H2O)2], was synthesized and studied. mdpi.com While this specific zinc complex was more active for the nitroaldol (Henry) reaction, a copper(II) complex derived from it via transmetalation proved to be an effective heterogeneous catalyst for the microwave-assisted oxidation of styrene. This copper complex selectively yielded benzaldehyde (B42025) with over 99% selectivity and a conversion of up to 66%. mdpi.com

Styrene Oxidation using Metal-Imidazole Complexes
CatalystOxidantPrimary ProductConversion (%)Selectivity (%)Source
Zn(propionate)2(imidazole)⸱H2OH2O2CO2High Activity Reported- mdpi.com
trans-[CuL2(H2O)2] (derived from Zn complex)H2O2 (aq)Benzaldehydeup to 66>99 mdpi.com

Biomedical Applications (excluding dosage/administration)

The unique properties of zinc-imidazole materials, particularly ZIF-8, such as high porosity, biodegradability, and excellent biocompatibility, have made them ideal candidates for various biomedical applications. researchgate.netnih.gov Their ability to decompose under the mildly acidic conditions found in certain cellular microenvironments (like tumors or endosomes) makes them particularly suitable for smart, pH-responsive systems. nih.gov

Targeted Drug Delivery Systems

Zinc-based MOFs are considered excellent nanocarriers for delivering therapeutic agents. nih.gov ZIF-8, in particular, stands out for its high drug-loading capacity, which is a result of its large pores and extensive surface area. researchgate.netnih.gov Drugs can be encapsulated either through physical entrapment during the synthesis of the framework or through active loading via metal coordination. researchgate.net

The pH-responsive nature of ZIF-8 is a key feature for targeted drug delivery. nih.gov The framework remains stable in neutral aqueous environments but readily breaks down in acidic conditions, triggering the release of the encapsulated cargo. This allows for the specific delivery of drugs to acidic tumor tissues or within cellular compartments like lysosomes, minimizing side effects on healthy tissues. researchgate.net

Researchers have successfully encapsulated a wide range of therapeutic molecules within zinc-imidazole frameworks. A simple ball-milling approach has been used to create surface defects on ZIF-8 particles, converting the external surface from hydrophobic to hydrophilic. uh.edu This modification significantly reduces the material's cytotoxicity without compromising its internal pore structure or its capacity for drug loading and delivery. uh.edu

Examples of Drugs Encapsulated in Zinc-Based MOFs nih.gov
FrameworkOrganic LinkerEncapsulated Drug
ZIF-82-methylimidazole (B133640)Doxorubicin
ZIF-82-methylimidazole5-Fluorouracil
Zn-MOFTerephthalic acidCaffeine
Zn-MOF2,5-dihydroxy terephthalic acidProcainamide
ZIF-82-methylimidazoleHydroxyurea

Enzyme Support and Immobilization

Enzyme immobilization aims to enhance the stability and reusability of enzymes, which are crucial for many industrial and biomedical processes. nih.govmdpi.com Zinc-imidazole frameworks provide an excellent support matrix for enzymes due to their porous structure, high surface area, and tunable surface chemistry. mdpi.com The "caging" of enzymes within the ZIF network is a form of entrapment that can protect the enzyme from harsh environmental conditions while allowing the free diffusion of substrates and products. nih.gov

This method can lead to enhanced pH and thermal stabilities compared to the free enzyme. mdpi.com For example, Burkholderia cepacia lipase (B570770) (BCL) has been successfully immobilized in zeolitic imidazolate frameworks. By varying the ratio of different imidazole linkers, it is possible to fine-tune the enzyme-framework interaction and alter the hydrophilicity of the microenvironment within the pores, thereby modulating the enzyme's catalytic features. mdpi.com

Furthermore, some zinc-imidazole materials can act as enzyme mimics. ZIF-8 has been shown to exhibit carbonic anhydrase (CA)-like activity. acs.org The active site of natural CA features a zinc ion coordinated with histidine residues. In ZIF-8, the Zn2+ ions coordinated with the imidazole ligands create a similar chemical environment, enabling the material to directly catalyze the CO2 hydration reaction, mimicking the function of the natural enzyme. acs.org

Antimicrobial Properties of Composites

Zinc-imidazole composites, particularly those involving Zeolitic Imidazolate Frameworks (ZIFs), have demonstrated significant antimicrobial properties. ZIFs are a subclass of metal-organic frameworks (MOFs) where zinc ions are coordinated with imidazolate linkers, forming a porous and stable structure. The antimicrobial action of these composites is primarily attributed to the release of zinc ions (Zn²⁺) into the surrounding environment. elektormagazine.com These ions can cause the rupture of the bacterial cell wall and destruction of the cell membrane, leading to the leakage of cytoplasm and eventual cell death. elektormagazine.com

Research has focused on analyzing the antibacterial effects of various zinc-based MOFs, such as ZIF-4, ZIF-7, and ZIF-8. researchgate.netperovskite-info.com Comparative studies have found that ZIF-8 exhibits the strongest antibacterial effect, a finding consistent with analyses showing a higher rate of zinc ion release. researchgate.netperovskite-info.com Furthermore, the antibacterial activity of ZIF-8 has been shown to be greater than that of zinc oxide nanoparticles derived from the calcination of these frameworks. researchgate.netperovskite-info.com

To harness these properties for practical applications, ZIF-8 has been incorporated into various substrates to create antimicrobial composites. For instance, cellulose/ZIF-8 composite sheets have been developed for potential use in wound management. elektormagazine.comnih.gov These composites have shown remarkable efficacy in inhibiting the growth of both Gram-positive and Gram-negative bacteria, including clinically relevant, antibiotic-resistant strains of Staphylococcus epidermidis and Pseudomonas aeruginosa. elektormagazine.comnih.gov

Table 1: Antibacterial Activity of Cellulose/ZIF-8 Composites Data represents the diameter of the inhibition zone in millimeters (mm).

Bacterial StrainReference StrainClinical Isolate (Antibiotic-Resistant)
Staphylococcus aureus18 - 20 mmN/A
Staphylococcus epidermidis17 - 20 mm13 - 18 mm
Escherichia coli11 - 15 mmN/A
Pseudomonas aeruginosa11 - 13 mm10 - 14 mm

Optoelectronic Materials and Photophysical Applications

Zinc(II) complexes incorporating imidazole-based ligands are a significant area of research for the development of advanced optoelectronic materials. nih.gov These hybrid organic-inorganic systems are explored for their potential in applications such as organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. nih.govresearchgate.net The photophysical characteristics of these materials, including their absorption and emission of light, are highly dependent on the molecular structure of the organic ligands and the coordination geometry around the zinc metal center. nih.gov

Luminescent Properties and Emission Characteristics

Zinc-imidazole materials can exhibit strong luminescence, making them suitable for various photophysical applications. The emission characteristics can be tuned by modifying the chemical structure of the imidazole ligands. For example, zeolitic imidazolate framework-90 (ZIF-90), which is constructed from zinc and imidazolate-2-carboxyaldehyde linkers, displays intense blue luminescence when excited by visible light. nih.gov This property allows ZIF-90 to function as a multifunctional fluorescent sensor for detecting metal ions like Cd²⁺ and Cu²⁺, as well as anions and small organic molecules. nih.gov

The luminescence of these materials is observable in both the solid state and in solution. nih.gov Research into novel zinc(II) complexes with ligands such as 4-phenyl-1-octyl-1H-imidazole fused with other aromatic units shows that these materials can emit light ranging from the UV-A region to the visible cyan spectrum. nih.gov The specific emission color and efficiency are dictated by the electronic properties of the ligand and its interaction with the zinc ion.

Table 2: Photoluminescence Data for Selected Zinc-Imidazole Materials

MaterialExcitation Wavelength (λex)Emission Wavelength (λem)Emitted Color
Imidazolate-2-carboxyaldehyde (ICA)449 nm541 nmN/A
ZIF-90 (as-synthesized)467 nm515 nmBlue
ZnCl₂(ImL1)₂ (solid)N/AN/AViolet
ZnCl₂(ImL2)₂ (solid)N/AN/AViolet

Development of Fluorescent Zinc(II) Complexes

The development of novel fluorescent zinc(II) complexes is driven by their potential as emitter materials in OLEDs and as probes in biomedical research. researchgate.netnih.gov The use of Zn(II) as the metal center is advantageous due to its excellent luminescent properties, the low cost of zinc precursors, and the high thermal stability and solubility of the resulting complexes. researchgate.net

Researchers design and synthesize ligands with specific electronic and structural features to achieve desired fluorescent properties. For instance, ligands have been created with an imidazole unit to coordinate with the zinc ion, while other parts of the molecule, such as phenylcarbazole or triphenylamine (B166846) moieties, act as electron-donating units to influence the emission characteristics. nih.gov The resulting complexes, such as ZnCl₂(ImL1)₂ and ZnCl₂(ImL2)₂, demonstrate good thermal stability and efficient photoluminescence. nih.gov These tailored zinc-imidazole complexes are being actively investigated as scaffolds for the next generation of optoelectronic materials. nih.govresearchgate.net

Table 3: Examples of Developed Fluorescent Zinc(II)-Imidazole Complexes

ComplexLigand TypeKey PropertiesPotential Application
ZnCl₂(ImL1)₂Imidazole-triphenylamineGood thermal stability (341 °C), violet emissionOLEDs
ZnCl₂(ImL2)₂Imidazole-phenylcarbazoleGood thermal stability (365 °C), violet emissionOLEDs
ZnL16Phenanthro[9,10-d]imidazole derivativeBlue fluorescenceOLEDs
ZIF-90Imidazolate-2-carboxyaldehydeBlue luminescence, high sensitivityChemical Sensing

Energy-Related Applications

Zinc-imidazole materials are emerging as promising candidates for energy-related applications, primarily due to the abundance, low cost, and inherent safety of zinc. Their unique structural and chemical properties are being leveraged to address key challenges in energy storage and conversion technologies.

Energy Storage

In the field of energy storage, zinc-imidazole frameworks are being investigated for use in aqueous zinc-ion batteries (ZIBs), which are considered a safe and cost-effective alternative to lithium-ion batteries. A major challenge in ZIBs is the formation of zinc dendrites on the anode during charging, which can lead to short circuits and battery failure.

To address this, ZIFs have been used to create functional separators that stabilize the zinc anode. For example, a separator modified with a zeolitic imidazolate framework can regulate the uniform deposition of Zn²⁺ ions, effectively suppressing dendrite growth and side reactions like hydrogen evolution. This leads to improved cycling stability and longevity of the battery. The ordered porous structure of the ZIF material plays a crucial role in homogenizing the ion flux and guiding the electrochemical process at the anode surface.

Supramolecular Solar Cells

Zinc-imidazole compounds are utilized in next-generation supramolecular solar cells, including dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs), where they contribute to enhancing efficiency and stability. researchgate.netresearchgate.net

In the context of PSCs, imidazole and its derivatives are used as additives to improve the quality of the perovskite crystal film. researchgate.net They can passivate defects at the grain boundaries, which suppresses charge recombination losses. Furthermore, these additives can limit the migration of ions within the perovskite structure, a key factor in degradation, thus enhancing the long-term operational stability of the solar cell. researchgate.net Similarly, zinc salts have been used as additives to passivate iodide defects, leading to improved device efficiency and stability. perovskite-info.com

Compound Name Index

Abbreviation / Trivial NameSystematic Name
ZIF-4catena-poly[[di(imidazolato-N,N')]zinc]
ZIF-7poly[(benzimidazolato-N,N')zinc]
ZIF-8poly[[di(2-methylimidazolato-N,N')]zinc]
ZIF-90poly[[di(imidazole-2-carboxaldehydato-N,N')]zinc]
Zinc OxideZinc oxide
ZnCl₂(ImL1)₂Dichlorobis(4-(1-octyl-1H-imidazol-4-yl)-N,N-diphenyl-[1,1'-biphenyl]-4-amine)zinc
ZnCl₂(ImL2)₂Dichlorobis(9-(4'-(1-octyl-1H-imidazol-4-yl)-[1,1'-biphenyl]-4-yl)-9H-carbazole)zinc
ZnL16(2-(1,6,9-triphenyl-1H-phenanthro[9,10-d]imidazol-2-yl)phenol)zinc complex
Titanium dioxideTitanium(IV) oxide

Challenges and Future Directions in Zinc Imidazole Research

Advancements in High-Yield Synthesis Strategies

A primary obstacle in the commercialization of zinc-imidazole materials is the development of cost-effective and scalable synthesis methods. While traditional solvothermal techniques are common in laboratory settings, they often involve large quantities of organic solvents and long reaction times, making them less suitable for industrial production. stfc.ac.uk The need to improve product yield and quality is a critical challenge. scirp.orgijcrt.org

Future research is focused on several promising high-yield strategies:

Mechanochemical Synthesis: This solvent-free or low-solvent method involves ball milling precursors, such as zinc oxide and 2-methylimidazole (B133640), together. acs.orgrsc.org It is an environmentally friendly and efficient approach that can reduce impurities and has been used for mass production. rsc.orgnih.gov

Sonochemical Synthesis: The application of ultrasound can drastically reduce synthesis time, sometimes to a fraction of conventional methods, and produces nanoparticles with a narrow size distribution, which is advantageous for industrial applications. aimspress.com Researchers have demonstrated the potential for scale-up to the 1-liter level using this process. rsc.org

Microwave-Assisted Synthesis: This technique utilizes microwave heating to accelerate nucleation and crystallization, significantly shortening reaction times. aimspress.com A key challenge is controlling particle size, as higher temperatures can lead to larger crystals. aimspress.com

Electrochemical Synthesis: In this method, the zinc ion is supplied by anodic dissolution into a reaction mixture containing the imidazole (B134444) ligand. It allows for rapid synthesis under milder conditions compared to solvothermal routes and is being explored for the industrial-scale production of MOF powders. nih.gov

Synthesis MethodKey AdvantagesKey ChallengesReference
Mechanochemical Environmentally friendly (low/no solvent), efficient, reduced impuritiesScalability for continuous production acs.orgrsc.org
Sonochemical Rapid synthesis, small particle size, suitable for mass productionEffective control of reaction parameters rsc.orgaimspress.com
Microwave-Assisted Very fast reaction timesPotential for larger, less uniform particle sizes aimspress.com
Electrochemical Mild reaction conditions, rapid synthesisControl over yield and textural properties nih.gov
Aqueous Synthesis Environmentally benign, simple, tunable particle sizeCan be less efficient than solvent-based methods researchgate.net

Improving Water Stability of Frameworks

While zinc-imidazole frameworks like ZIF-8 are known for their relatively high chemical and thermal stability compared to other MOFs, their stability in water, particularly under hydrothermal conditions, remains a significant concern. nih.govpnas.org The degradation mechanism often involves the hydrolysis of the zinc-nitrogen coordination bond, leading to a loss of crystallinity and porosity. acs.orgnih.govresearchgate.net This instability limits their application in aqueous environments, such as in water treatment or certain catalytic processes.

Several strategies are being actively researched to enhance the water stability of these frameworks:

Hydrophobic Engineering: Incorporating hydrophobic functional groups into the imidazole linkers can repel water molecules, preventing them from attacking the metal-ligand bonds. acs.orgnih.gov Another approach is to create a hydrophobic outer layer, for instance, through thermal treatment in an inert atmosphere, which partially carbonizes the surface of the ZIF-8 crystals. acs.orgnih.gov Heat treatment at 450 °C has been shown to significantly enhance the hydrothermal stability of ZIF-8. acs.orgnih.gov

Bimetallic Frameworks: Introducing a second metal, such as cobalt, into the zinc-imidazole framework can improve stability. Research on hybrid Co/Zn-ZIFs has shown that these materials can combine the enhanced stability associated with ZIF-8 with the beneficial properties of other frameworks, like the higher water intrusion volume of ZIF-67. nih.gov This approach also allows for the tuning of properties like intrusion/extrusion pressures. nih.gov

Heterogeneous Structures: Constructing layered, heterogeneous membranes, such as growing a layer of Co-ZIF-L onto a Zn-ZIF-L membrane, has been shown to be an effective strategy. rsc.org This approach can improve hydrophilicity while enhancing stability compared to the pure cobalt-based framework, making them promising for water treatment applications. rsc.org

Enhancing Sensitivity and Selectivity in Sensing Applications

Zinc-imidazole frameworks are promising materials for chemical sensors due to their high surface area, tunable pore sizes, and active sites. scirp.orgacs.orgtaylorandfrancis.com They are being explored for detecting a wide range of analytes, including gases, volatile organic compounds, and biomolecules. acs.orgacs.org The primary challenges lie in improving the sensitivity (detecting very low concentrations) and selectivity (detecting a specific analyte in a complex mixture). nih.govmdpi.com

Future research directions to address these challenges include:

Core-Shell Heterostructures: A highly effective strategy is to coat semiconductor metal oxides (like ZnO nanorods) with a thin, porous shell of a ZIF, such as ZIF-8. nih.govmdpi.com The ZIF shell acts as a molecular sieve, allowing smaller target molecules to pass through and reach the sensor surface while blocking larger interfering molecules. mdpi.comacs.org This has been shown to dramatically improve the selectivity of gas sensors. mdpi.comacs.org

Luminescent MOFs: Zinc-imidazole complexes can be designed to be luminescent. mdpi.comresearchgate.net The presence of a target analyte can either quench ("turn-off") or enhance ("turn-on") this luminescence, providing a highly sensitive detection mechanism. researchgate.netrsc.org This has been applied to the detection of nitroaromatic explosives and metal ions. researchgate.net

Encapsulation of Active Species: The pores of ZIF-8 can be used to encapsulate guest molecules that are optically or electrochemically active, such as ferrocene (B1249389). acs.orgresearchgate.net In one application, the ZIF-8/ferrocene composite was designed to detect amyloid-beta oligomers, a biomarker for Alzheimer's disease. The competitive coordination between the analyte and the zinc ions causes the framework to disassemble, releasing the ferrocene and generating a detectable signal. acs.org

Bimetallic and Doped Frameworks: The introduction of other metals or doping agents into the ZIF structure can modify its electronic properties and enhance its interaction with target analytes, thereby improving sensor response and sensitivity. nih.govrsc.org

Sensing StrategyMechanismTarget Application(s)Reference
Core-Shell Structures (e.g., ZnO@ZIF-8) Molecular sieving by ZIF shellSelective gas sensing (e.g., H₂, formaldehyde) nih.govmdpi.comacs.org
Luminescent Frameworks Fluorescence quenching or enhancementDetection of explosives, metal ions, antibiotics researchgate.netrsc.orgbeilstein-journals.org
Analyte-Induced Disassembly Release of encapsulated signal moleculesBiosensing (e.g., amyloid-beta oligomers) acs.org
Doped/Bimetallic ZIFs Modified electronic properties and analyte interactionEnhanced sensitivity for various analytes nih.govrsc.org

Deeper Mechanistic Understanding of Interactions and Reactivity

A fundamental, atomic-level understanding of how zinc-imidazole materials form, interact with their environment, and function is crucial for their rational design and optimization. While significant progress has been made, a deeper mechanistic insight remains a key research frontier.

Areas of focus include:

Framework Formation: Investigating the nucleation and growth mechanisms is essential for controlling crystal size, morphology, and purity. researchgate.net Studies have shown that in-situ formed ionic liquids can act as intermediates, facilitating the self-assembly of zinc ions and imidazole linkers into the ZIF-8 structure. researchgate.net

Host-Guest Interactions: A detailed understanding of the forces governing the interaction between the framework and guest molecules is critical for applications in gas separation, storage, and sensing. Research has identified rich weak interactions, such as hydrogen bonding and π–π stacking, within the framework that stabilize the structure and influence the adsorption of molecules like CO₂. researchgate.net Computational studies help elucidate the preferred binding sites, such as the interaction between the azomethine nitrogen of imidazole and the zinc center of a ZnO cluster. researchgate.net

Degradation Pathways: To improve stability, it is essential to understand how these materials degrade. Mechanistic studies on the interaction of ZIFs with acidic gases like NO₂ have revealed that degradation can occur via hydrogen abstraction by the NO₂ radical, a pathway distinct from degradation by other gases. osti.gov Understanding these pathways is the first step toward designing more robust materials.

Catalytic Mechanisms: For catalytic applications, identifying the active sites and understanding the reaction steps is paramount. The coordination geometry of the zinc ion and its interaction with substrates and inhibitors are subjects of intense study, often using enzyme active sites as models. nih.govfrontiersin.org

Development of Novel Functional Materials

The inherent tunability of zinc-imidazole chemistry allows for the creation of a vast array of novel materials with tailored properties. The future lies in moving beyond simple frameworks to more complex, multifunctional, and hybrid systems. ijcrt.org

Key development areas are:

Hybrid and Composite Materials: Integrating zinc-imidazole frameworks with other materials is a powerful strategy to create synergistic functionalities. researchgate.net This includes ZIF-polymer composites, ZIF-graphene oxide hybrids, and the previously mentioned core-shell structures with metal oxides. nih.govresearchgate.net These engineered materials can offer enhanced conductivity, mechanical strength, or catalytic activity. acs.org

Post-Synthetic Modification (PSM): This technique involves chemically modifying the framework after its initial synthesis. PSM can be used to introduce new functional groups into the pores or onto the surface of a ZIF, altering its properties for specific applications like targeted drug delivery or enhancing its water stability. rsc.org

Biomedical Materials: The biocompatibility of zinc and imidazole at low concentrations makes ZIF-8 an exceptional candidate for biomedical applications. researchgate.netrsc.org Research is focused on developing ZIF-8-based systems for pH-sensitive and glucose-responsive drug delivery and as scaffolds for bone regeneration. rsc.org

Luminescent Complexes: Beyond MOFs, discrete zinc(II) complexes with tailored imidazole-based ligands are being developed. mdpi.com These complexes can exhibit attractive luminescence properties, making them candidates for use in light-emitting diodes (LEDs) and other optoelectronic devices. ijcrt.orgmdpi.com

Scaling Up Industrial Applications and Translation to Real-World Problems

The ultimate goal of zinc-imidazole research is to translate laboratory findings into industrial processes and commercial products. This presents a significant set of challenges related to economics, scale, and performance validation. taylorandfrancis.comidtechex.com

The path to industrial adoption requires focusing on:

Cost Reduction: The high cost of raw materials (especially organic linkers) and solvents remains a major barrier to the commercial production of MOFs. researchgate.net Future strategies must emphasize the use of greener, cheaper solvents (like water) and more efficient, high-yield synthesis routes to improve economic viability. stfc.ac.ukresearchgate.net

Process Scalability: Moving from milligram-scale lab synthesis to kilogram- or ton-scale industrial production is a major engineering challenge. ijcrt.orgidtechex.com Research into continuous flow manufacturing and scalable batch processes, like the successful kilogram-scale synthesis of ZIF-8, is critical. stfc.ac.ukprometheanparticles.co.uk Economic analyses have shown that innovative routes, such as converting ZIF-L to ZIF-8, could yield over six times more product for a given cost compared to direct methods. stfc.ac.uk

Performance in Real-World Conditions: Materials must demonstrate stability and high performance not just in pristine lab conditions but also in the complex environments of real-world applications, such as in the presence of water vapor, acidic gases, and other contaminants. osti.govidtechex.com

Market Penetration: Overcoming the inertia of established technologies is a significant hurdle. MOF-based technologies will need to demonstrate clear advantages in energy efficiency, cost, or performance to gain market share in areas like carbon capture, gas separation, and water purification. idtechex.comresearchgate.net The global market for MOFs is projected to grow substantially, indicating significant commercial interest and potential for future adoption. idtechex.com

Q & A

Basic Research Questions

Q. What are common synthetic methods for preparing zinc-imidazole coordination complexes, and how do reaction conditions influence product formation?

  • Methodological Answer : Zinc-imidazole complexes are typically synthesized via solvothermal or reflux methods using zinc salts (e.g., Zn(NO₃)₂·6H₂O or Zn(OAc)₂) and imidazole derivatives (e.g., 2-methylimidazole, 1,3,5-tris(1-imidazolyl)benzene). Stoichiometric ratios, solvent choice (e.g., methanol, water), and reaction temperature critically affect structural outcomes. For example, nanoscale ZIF-8 crystals form under ambient conditions via rapid precipitation of zinc nitrate and 2-methylimidazole in methanol . Adjusting pH or counterions (Cl⁻, NO₃⁻, ClO₄⁻) can yield distinct coordination geometries (e.g., tetrahedral vs. octahedral) .

Q. How are zinc-imidazole complexes characterized to confirm their structural and electronic properties?

  • Methodological Answer : Techniques include:

  • Single-crystal X-ray diffraction for determining bond lengths/angles and coordination modes (e.g., monodentate vs. bridging imidazole) .
  • Potentiometric titration to measure stability constants (log βₙ) and assess protonation equilibria in aqueous solutions .
  • Spectroscopy : FT-IR for ligand coordination shifts (e.g., ν(N-H) at ~2500 cm⁻¹), UV-Vis for d-d transitions, and photoluminescence for emissive properties .

Q. What factors determine the stability constants (log βₙ) of zinc-imidazole complexes in aqueous solutions?

  • Methodological Answer : Stability constants depend on:

  • Ionic strength : Higher ionic strength (e.g., 0.1–0.5 M NaClO₄) reduces log βₙ due to ion-pairing effects .
  • Temperature : Thermodynamic studies show log β₁ for Zn(II)-imidazole decreases with rising temperature (15–35°C), indicating exothermic complexation .
  • Competing ligands : EDTA or carboxylates can displace imidazole, altering speciation .

Advanced Research Questions

Q. How can DFT calculations resolve discrepancies in experimental data for zinc-imidazole complexes?

  • Methodological Answer : Density Functional Theory (DFT) optimizes molecular geometries and calculates electronic properties (e.g., HOMO-LUMO gaps) to validate experimental findings. For example, Amsterdam Density Functional (ADF) software confirmed tetrahedral geometries in Zn(II)-2-isopropylimidazole complexes, reconciling crystallographic data with spectroscopic results . TD-DFT further correlates absorption spectra with charge-transfer transitions .

Q. What strategies enable the design of zinc-imidazole MOFs with tailored porosity or catalytic activity?

  • Methodological Answer : Key strategies include:

  • Ligand functionalization : Introducing carboxylate groups (e.g., p-benzenedicarboxylic acid) into imidazole linkers enhances MOF rigidity and porosity .
  • Counterion modulation : ClO₄⁻ vs. Cl⁻ influences interpenetration in [Zn(tib)(PBDA)] frameworks, altering surface area .
  • Post-synthetic modification : Encapsulating fluorescent probes (e.g., dansyl derivatives) in ZIF-8 enables biosensing applications .

Q. How do reaction conditions (e.g., pH, counterions) affect structural diversity in zinc-imidazole coordination polymers?

  • Methodological Answer : Case studies reveal:

  • pH : Neutral or mildly acidic conditions favor 1D chains (e.g., {[Zn(indo-O)(µ-indo-O,O’)(imi)]}ₙ), while alkaline conditions promote 3D networks .
  • Counterions : Bulky anions (e.g., ClO₄⁻) limit interpenetration, whereas smaller anions (Cl⁻) facilitate dense packing .
  • Temperature : Higher temperatures (~80°C) accelerate crystallization of interpenetrated ZIF-8/GO composites .

Q. What experimental approaches address contradictions in reported thermodynamic data for zinc-imidazole complexes?

  • Methodological Answer : Discrepancies in log βₙ values arise from differing ionic strengths or protonation corrections. To resolve these:

  • Standardize conditions : Use constant ionic strength buffers (e.g., 0.1 M NaClO₄) and calibrate electrodes for potentiometric titrations .
  • Validate with multiple techniques : Combine calorimetry (ΔH, ΔS) with spectroscopic titration (UV-Vis, NMR) to cross-check stability constants .

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